2-Picoline-5-boronic acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(6-methylpyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.H2O/c1-5-2-3-6(4-8-5)7(9)10;/h2-4,9-10H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZWRFLXUXUARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072952-30-7 | |
| Record name | Boronic acid, B-(6-methyl-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2-Picoline-5-boronic Acid Hydrate in Modern Synthesis
An In-depth Technical Guide to 2-Picoline-5-boronic Acid Hydrate: Properties, Applications, and Protocols
This compound, also known by its systematic name (6-methylpyridin-3-yl)boronic acid hydrate, is a heterocyclic organoboron compound that has emerged as a crucial building block in medicinal chemistry and materials science. Its structure, which combines a pyridine ring with a boronic acid functional group, makes it an exceptionally versatile reagent for forming carbon-carbon and carbon-heteroatom bonds. The pyridine moiety is a common scaffold in a vast array of biologically active molecules, and the boronic acid group provides a gateway to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. As a Senior Application Scientist, the focus will be not only on the "what" but the "why"—elucidating the causal relationships behind experimental choices and providing field-proven insights to ensure robust and reproducible outcomes.
PART 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically a white to off-white crystalline solid, stable at room temperature but best stored under refrigerated (2-8°C) and dry conditions to prevent potential degradation.[3][4][5][6] The "hydrate" designation indicates the presence of associated water molecules within the crystal lattice, which can influence its stability and solubility.
Structural and Chemical Identity
| Property | Value | Source(s) |
| Systematic Name | (6-Methylpyridin-3-yl)boronic acid hydrate | [6][7] |
| Common Synonyms | 2-Methylpyridine-5-boronic acid hydrate | [4][7] |
| CAS Number | 1072952-30-7 | [4][7][8] |
| Molecular Formula | C₆H₁₀BNO₃ | [4][7][8] |
| Molecular Weight | 154.96 g/mol | [4][6][7] |
| Appearance | White to off-white solid | [3] |
The anhydrous form, 6-methylpyridine-3-boronic acid (CAS: 659742-21-9), has a reported melting point of approximately 169-172°C and is soluble in water, alcohol, and other organic solvents.[9] While the hydrate's properties are similar, its solubility profile may be slightly different, and it is crucial to consider the water content when calculating molar equivalents for reactions.
PART 2: Synthesis and Purification
The synthesis of pyridine-based boronic acids often requires careful selection of starting materials and reaction conditions to avoid side reactions. A common and effective method involves a palladium-catalyzed borylation of a suitable pyridine precursor.
Microwave-Assisted Borylation Protocol
This protocol describes a robust method for synthesizing the anhydrous form from a triflate precursor, which can subsequently be hydrated. The use of microwave irradiation is a key choice for accelerating the reaction, often reducing reaction times from hours to minutes and improving yields.[3]
Starting Materials:
-
6-methyl-3-pyridinol trifluoromethanesulfonate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Reagent Preparation: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (1.0 eq) in acetonitrile (e.g., 30 mL for a 4.6 mmol scale).
-
Boron Source Addition: Add bis(pinacolato)diboron (1.5 eq) to the solution. Stir the mixture until the solid is fully dissolved. Causality Note: Using an excess of the diboron reagent drives the reaction towards completion and compensates for any potential non-productive side reactions.
-
Base and Catalyst Addition: Add potassium acetate (3.0 eq) followed by Pd(dppf)Cl₂ (e.g., 0.03 mol%). Causality Note: Potassium acetate acts as the base required for the catalytic cycle of the Miyaura borylation. The dppf ligand on the palladium catalyst is well-suited for this transformation due to its electron-rich nature and wide bite angle, which promotes the reductive elimination step.
-
Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Heat the mixture to 160°C for a total of 1200 seconds (e.g., 2 cycles of 600 seconds).[3] Monitoring the reaction by LC-MS is crucial to determine completion.
-
Work-up and Purification: Upon completion, remove the acetonitrile via rotary evaporation. The resulting crude solid can be dissolved in a suitable solvent like DMSO and purified by preparative HPLC to yield the target product.[3]
PART 3: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful methods for constructing C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1][10]
Mechanistic Considerations
The general mechanism of the Suzuki-Miyaura reaction is well-established and proceeds through a catalytic cycle involving a palladium(0) species.[1] The presence of the nitrogen atom in the picoline ring can, however, influence the reaction. It can potentially coordinate to the palladium center, affecting its catalytic activity. Furthermore, heteroaryl boronic acids like this one can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[11]
Expert Insight: The choice of base is critical. While inorganic bases like K₂CO₃ or K₃PO₄ are common, the specific substrate and catalyst may necessitate milder or non-aqueous conditions. For instance, using potassium fluoride (KF) can be effective while leaving base-labile functional groups on other parts of the molecule intact.[2]
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 4. This compound CAS#: 1072952-30-7 [amp.chemicalbook.com]
- 5. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 6. This compound - CAS:1072952-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chembk.com [chembk.com]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
2-Picoline-5-boronic acid hydrate CAS number 1072952-30-7
An In-depth Technical Guide to 2-Picoline-5-boronic acid hydrate (CAS: 1072952-30-7)
Introduction: A Versatile Pyridinyl Building Block
In the landscape of modern synthetic chemistry, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of functional molecule design. Among these, the pyridine scaffold is preeminent, featuring in a significant percentage of top-selling pharmaceuticals. This compound (CAS: 1072952-30-7), also known as (6-methylpyridin-3-yl)boronic acid hydrate, has emerged as a highly valuable and versatile building block for this purpose.[1] Its structure marries the electronically distinct pyridine ring, substituted with an activating methyl group, to the synthetically powerful boronic acid functional group. This combination makes it an indispensable reagent for constructing complex molecular architectures through robust carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.
This guide provides an in-depth exploration of the properties, core reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery, medicinal chemistry, and materials science.
Physicochemical Properties and Characterization
The unambiguous identification and understanding of a reagent's physical properties are critical for its effective use and the reproducibility of experimental results. This compound is typically a white to off-white solid under standard conditions.[2]
| Property | Value | Source(s) |
| CAS Number | 1072952-30-7 | [1] |
| Molecular Formula | C₆H₁₀BNO₃ (Hydrate); C₆H₈BNO₂ (Anhydrous) | [1][3] |
| Molecular Weight | 154.96 g/mol (Hydrate) | [1][4] |
| IUPAC Name | (6-methylpyridin-3-yl)boronic acid;hydrate | [1] |
| Synonyms | 2-Methylpyridine-5-boronic acid hydrate, (6-Methylpyridin-3-yl)boronic acid hydrate | [1][3][4] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store in a dry, cool, well-ventilated place. Recommended 2-8°C. | [3] |
Structural Representation:
Caption: 2D molecular structure of 2-Picoline-5-boronic acid.
Characterization Insights (NMR Spectroscopy): While a definitive spectrum for the hydrate is lot-dependent, the key diagnostic signals in ¹H NMR (in a solvent like DMSO-d₆) would be:
-
Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the protons on the pyridine ring. The proton between the nitrogen and the boronic acid group will be the most downfield.
-
Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the picoline methyl group.[5]
-
Boronic Acid Protons: A broad singlet, often exchangeable with D₂O, for the B(OH)₂ protons.
-
Water Proton: A signal corresponding to the hydrate water molecule.
Core Reactivity: The Suzuki-Miyaura Coupling
The synthetic utility of this compound is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides an unparalleled tool for the formation of C(sp²)-C(sp²) bonds.[6] The boronic acid is not inherently reactive; it must first be activated by a base to form a more nucleophilic boronate species, which can then efficiently transfer its organic group to the palladium catalyst center.[7]
The generally accepted catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.
-
Transmetalation: The organic moiety from the activated boronate complex is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are expelled from the palladium complex as the desired biaryl product, regenerating the Pd(0) catalyst.
The presence of the pyridine nitrogen can sometimes be a complicating factor, as it can coordinate to the palladium catalyst and impede its activity.[8] Therefore, the careful selection of ligands, base, and solvent is crucial for achieving high yields, particularly when coupling with less reactive aryl chlorides or sterically hindered partners.[9]
Applications in Drug Discovery and Materials Science
The true value of this compound is realized in its application as a key intermediate for introducing the 6-methylpyridin-3-yl moiety into target molecules.
Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug design, prized for its ability to act as a hydrogen bond acceptor and its capacity to improve the pharmacokinetic properties of a molecule. This specific boronic acid has been utilized in the synthesis of inhibitors for critical biological targets.
-
Kinase Inhibitors: It is used in the preparation of inhibitors for enzymes like phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[2][3] These pathways are implicated in various diseases, including cancer and inflammatory conditions, making this reagent directly relevant to the development of next-generation therapeutics.[3][10][11]
-
Bioisostere: The boronic acid group itself is considered a bioisostere of carboxylic acids and can form reversible covalent bonds with active site serine residues in certain enzymes, a strategy famously employed by the FDA-approved drug Bortezomib.[10][12]
Materials Science: While less documented than its pharmaceutical applications, the electronic properties of the pyridine ring make this reagent a candidate for the synthesis of novel organic electronic materials. Pyridine-based ligands and building blocks are often incorporated into:
-
OLEDs and PLEDs: Organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) can utilize pyridine-containing molecules as components of their emissive or charge-transport layers.
-
Functional Polymers: Incorporation into conjugated polymers can tune their electronic and photophysical properties for applications in sensors or organic electronics.
Synthetic and Application Protocols
Disclaimer: These protocols are representative and may require optimization for specific substrates and scales. All work should be conducted by trained personnel in a suitable laboratory environment.
Protocol 1: Synthesis of (6-Methylpyridin-3-yl)boronic acid
This protocol is adapted from a modern, efficient microwave-assisted synthesis of the anhydrous boronic acid from a triflate precursor.[2] The anhydrous product readily forms the stable hydrate upon exposure to atmospheric moisture.
Methodology:
-
Reaction Setup: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol trifluoromethanesulfonate (1.0 equiv, 4.6 mmol) in acetonitrile (30 mL).
-
Reagent Addition: Add bis(pinacolato)diboron (1.5 equiv, 6.9 mmol) and stir until fully dissolved.
-
Sequentially add potassium acetate (KOAc, 3.0 equiv, 13.8 mmol) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mol%).
-
Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to 160°C and hold for 2 x 600 seconds (20 minutes total). Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile solvent under reduced pressure.
-
Purification: Dissolve the resulting solid residue in a minimal amount of DMSO and purify by preparative HPLC to yield the final product. The product can be isolated as the hydrate.
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.[8][13]
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product.
Safety and Handling
Proper handling is essential due to the hazardous nature of this reagent. It is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ | H335: May cause respiratory irritation |
Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, CAS 1072952-30-7, is a synthetically powerful and strategically important building block. Its utility is centered on its ability to seamlessly introduce the 6-methylpyridin-3-yl fragment into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, its application in the synthesis of kinase inhibitors and other biologically active compounds makes it an invaluable tool. With a clear understanding of its properties, reactivity, and handling requirements as detailed in this guide, scientists can effectively leverage this reagent to accelerate the development of novel pharmaceuticals and functional materials.
References
- 1. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 1072952-30-7 [amp.chemicalbook.com]
- 5. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to (6-Methylpyridin-3-yl)boronic Acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-Methylpyridin-3-yl)boronic acid, a pivotal reagent in modern organic synthesis and drug discovery. Moving beyond a simple datasheet, this document elucidates the structural nuances, key chemical properties, and field-proven applications of this versatile building block.
Unraveling the Structure: Beyond the Monomer
At its core, (6-Methylpyridin-3-yl)boronic acid is an organoboron compound featuring a pyridine ring substituted with a methyl group at the 6-position and a boronic acid moiety [-B(OH)₂] at the 3-position.[1] While commonly depicted as a simple monomer, the reality of its solid-state structure is more complex and critical for experimental success.
The Monomeric Form in Solution
In protic solvents, (6-Methylpyridin-3-yl)boronic acid exists in equilibrium with its hydrated form. The boron atom, a Lewis acid, can reversibly coordinate with water. This monomeric form is the reactive species in many solution-phase reactions, most notably the Suzuki-Miyaura coupling.
The Predominant Solid-State Structure: The Boroxine Trimer
Boronic acids possess a strong thermodynamic driving force to undergo intermolecular dehydration, especially in the solid state or in non-polar solvents.[2] This process results in the formation of a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[2] Therefore, solid (6-Methylpyridin-3-yl)boronic acid is most accurately represented as its cyclic trimeric anhydride: 2,4,6-tris(6-methylpyridin-3-yl)boroxine .
This trimeric structure is crucial to understand for practical laboratory applications. The compound's solubility, stability, and even reactivity can be influenced by the equilibrium between the monomeric acid and the trimeric boroxine. Some commercial suppliers explicitly state that their product contains varying amounts of the anhydride.[3] The PubChem entry for the synonym 2-Methylpyridine-5-boronic acid notes that it "might not be a discrete structure," alluding to this equilibrium.[4]
Caption: Equilibrium between the monomeric acid and the trimeric boroxine.
Physicochemical Properties and Handling
Understanding the physical and chemical properties of (6-Methylpyridin-3-yl)boronic acid is paramount for its effective use and storage.
| Property | Value | Source(s) |
| CAS Number | 659742-21-9 | [5] |
| Molecular Formula | C₆H₈BNO₂ | [5] |
| Molecular Weight | 136.94 g/mol | [5] |
| Appearance | White to off-white or pale brown solid/powder | [1] |
| Storage Temperature | 2-8°C, often under inert atmosphere | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Synonyms | 2-Methyl-5-pyridinylboronic acid, 2-Methylpyridine-5-boronic acid | [4] |
Stability and Storage
Pyridine boronic acids are generally sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, often under an inert atmosphere like argon or nitrogen. The boronic acid group can be susceptible to slow hydrolysis and protodeboronation (loss of the boronic acid group), especially under harsh pH conditions.
Safety Precautions
(6-Methylpyridin-3-yl)boronic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis Pathways
The synthesis of pyridinylboronic acids can be achieved through several established methods in organometallic chemistry. The most common approaches involve the borylation of a corresponding halo-pyridine precursor.
Caption: General synthetic routes to (6-Methylpyridin-3-yl)boronic acid.
One prevalent method involves a metal-halogen exchange of 3-bromo-6-methylpyridine with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated pyridine with a trialkyl borate (e.g., triisopropyl borate). A subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (6-Methylpyridin-3-yl)boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl halides (or triflates).
This capability is extensively leveraged in drug discovery to construct complex molecular architectures. For instance, this reagent is used in the synthesis of inhibitors for critical biological targets like phosphoinositide-3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[1]
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All work should be performed by trained professionals in a suitable laboratory setting.
Materials:
-
(6-Methylpyridin-3-yl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DME, often with water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (6-Methylpyridin-3-yl)boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion
(6-Methylpyridin-3-yl)boronic acid is more than a simple chemical reagent; it is a powerful tool for molecular construction. Its true structure in the solid state, a trimeric boroxine, and its equilibrium with the reactive monomeric form in solution are key concepts for its effective application. As a cornerstone of the Suzuki-Miyaura reaction, it provides a reliable and efficient method for introducing the 6-methylpyridin-3-yl moiety into complex molecules, making it an indispensable asset in the fields of medicinal chemistry and materials science. A thorough understanding of its properties and handling requirements ensures its successful and safe implementation in the laboratory, paving the way for novel discoveries and innovations.
References
- 1. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Methylpyridine-5-boronic acid | C6H8BNO2 | CID 2763081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 659742-21-9 Cas No. | 6-Methylpyridine-3-boronic acid | Apollo [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to 2-Picoline-5-boronic acid hydrate for Advanced Research Applications
Executive Summary: This guide provides an in-depth analysis of 2-Picoline-5-boronic acid hydrate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental physicochemical properties, including its definitive molecular weight, and delve into its practical applications, with a focus on the Suzuki-Miyaura cross-coupling reaction—a cornerstone of carbon-carbon bond formation. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for its effective utilization in the laboratory.
Introduction: The Strategic Value of Heterocyclic Boronic Acids
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules. Within this landscape, boronic acids have emerged as indispensable reagents due to their remarkable versatility, stability, and generally low toxicity.[1] Their application is particularly profound in the field of drug discovery, where the boronic acid moiety can serve as a unique pharmacophore or a bioisostere of carboxylic acids.[1][2]
This compound distinguishes itself by integrating the reactive potential of a boronic acid with the structural and electronic properties of a pyridine ring. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved pharmaceuticals. This reagent, therefore, provides a direct route to novel heterocyclic compounds with significant potential for biological activity, making it a molecule of high interest for both academic and industrial research.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is a stable solid under standard laboratory conditions, though its hygroscopic nature necessitates careful handling and storage.
Core Compound Data
All quantitative data for this compound has been consolidated for ease of reference.
| Property | Value | Source(s) |
| Molecular Weight | 154.96 g/mol | [3][4][5] |
| Molecular Formula | C₆H₈BNO₂·H₂O (or C₆H₁₀BNO₃) | [3][4][6] |
| CAS Number | 1072952-30-7 | [3][4][6] |
| Common Synonyms | (6-Methylpyridin-3-yl)boronic acid hydrate, 2-Methylpyridine-5-boronic acid hydrate | [3][4] |
| Typical Appearance | White to off-white solid | N/A |
| Stability | Stable under normal conditions | [7] |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area | [3][7] |
Protocol 1: Standard Workflow for Identity and Purity Verification
As a Senior Application Scientist, I advocate for a self-validating system where the integrity of every starting material is confirmed. The following protocol outlines a standard workflow for characterizing this compound upon receipt.
Causality: This multi-step verification is crucial because impurities or degradation (e.g., deboronation) can significantly impact reaction yield and reproducibility. Each step provides orthogonal data to build a comprehensive profile of the reagent's quality.
Methodology:
-
Visual Inspection: Examine the material for uniform color and consistency. Any discoloration or clumping may indicate degradation or excessive moisture.
-
Solubility Test: Assess solubility in common laboratory solvents (e.g., Methanol, DMSO, Water). This provides a preliminary check and is essential for planning reaction conditions.
-
¹H NMR Spectroscopy:
-
Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Acquire the spectrum and look for characteristic peaks corresponding to the aromatic protons on the pyridine ring and the methyl group singlet. The broad signal from the boronic acid protons (B(OH)₂) is often visible, as is the water of hydration.
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the compound.
-
Acquire the mass spectrum in positive ion mode.
-
Expect to observe the [M+H]⁺ ion corresponding to the anhydrous form (C₆H₈BNO₂), as the water of hydration is typically lost during ionization.
-
-
¹¹B NMR Spectroscopy (Optional but Recommended):
-
This technique provides direct information about the boron environment. A single broad peak between 20-30 ppm is characteristic of a trigonal planar aryl boronic acid.
-
Caption: Standard workflow for verifying the identity and purity of incoming reagents.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most important application for this compound, enabling the formation of a C(sp²)-C(sp²) bond between the pyridine ring and another aromatic or vinylic system. This reaction is a workhorse in pharmaceutical development for constructing complex molecular scaffolds.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide bond.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (the picolinyl moiety) to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Causality: The choice of catalyst, base, and solvent is critical and interdependent. A phosphine-ligated palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is commonly used for its stability and activity. An aqueous inorganic base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid for transmetalation. A solvent system like Dioxane/Water or Toluene/Ethanol/Water facilitates the dissolution of both organic and inorganic reagents.
Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (0.01-0.05 eq).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Add the degassed solvent(s) followed by the aqueous base solution (2.0-3.0 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The incorporation of boronic acids into drug candidates has surged following the success of drugs like Bortezomib (Velcade®).[8] The boron atom in this compound is electrophilic and can form a reversible covalent bond with nucleophilic residues (like serine or threonine) in an enzyme's active site.[1] This unique binding mechanism can lead to highly potent and selective inhibitors.
When coupled with the 2-picoline scaffold, this reagent allows medicinal chemists to:
-
Introduce a Hydrogen Bond Acceptor: The pyridine nitrogen can interact with donor groups in a protein binding pocket.
-
Provide Aromatic Interactions: The pyridine ring can engage in π-stacking or hydrophobic interactions.
-
Tune Physicochemical Properties: The methyl group and the overall scaffold influence solubility, lipophilicity, and metabolic stability.
This combination of a proven pharmacophore (boronic acid) and a privileged heterocyclic scaffold (pyridine) makes this compound a high-value starting material for generating compound libraries aimed at various therapeutic targets.[2]
Safety and Handling
Adherence to safety protocols is non-negotiable. This compound should be handled with appropriate personal protective equipment (PPE).
| Hazard Statement | GHS Code | Precautionary Measure |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling.[9] |
| Causes serious eye irritation | H319 | Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[9] |
| May cause respiratory irritation | H335 | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[10] |
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[7][9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9]
-
Inhalation: Move to fresh air.[9]
-
Ingestion: Clean mouth with water and seek medical attention if symptoms occur.[7]
Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.[7]
Conclusion
This compound, with a definitive molecular weight of 154.96 g/mol , is more than just a chemical reagent; it is a strategic tool for molecular innovation.[3][4][5] Its utility in robust C-C bond-forming reactions and its potential as a foundational block in medicinal chemistry underscore its importance. By understanding its properties, employing rigorous verification protocols, and appreciating the mechanistic nuances of its application, researchers can fully leverage this compound to accelerate the discovery and development of novel chemical entities.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS:1072952-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1072952-30-7 [amp.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. fishersci.pt [fishersci.pt]
- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Picoline-5-boronic Acid Hydrate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Picoline-5-boronic acid, also known as (6-methylpyridin-3-yl)boronic acid, is a pivotal heterocyclic building block in modern organic synthesis. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex biaryl and heteroaryl structures prevalent in pharmaceutical agents and advanced materials.[1][2] This guide provides an in-depth technical overview of the primary synthetic routes to this valuable compound, focusing on the causality behind methodological choices. We will dissect two robust and field-proven strategies: the Palladium-Catalyzed Miyaura Borylation and the classic Lithiation-Borylation via Halogen-Metal Exchange. Each section offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal route for their specific application, scale, and available resources.
Introduction: The Strategic Value of 2-Picoline-5-boronic Acid
The pyridine ring is a ubiquitous scaffold in medicinal chemistry. The strategic placement of a boronic acid group on this ring transforms it into a versatile coupling partner. Specifically, 2-Picoline-5-boronic acid offers a unique combination of a nucleophilic nitrogen atom and a reactive C-B bond, enabling the synthesis of highly functionalized molecules.
However, the synthesis of pyridineboronic acids is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interfere with catalytic cycles can complicate synthesis.[3] Furthermore, the stability of the final product is a critical consideration, as pyridinylboronic acids, particularly those with substituents ortho to the nitrogen, can be susceptible to protodeboronation. For this reason, they are often handled as their more stable hydrate or pinacol ester forms. This guide addresses these challenges by presenting reliable methods that ensure high yield and purity.
Core Synthetic Strategies: A Tale of Two Pathways
Two principal methodologies dominate the synthesis of 2-Picoline-5-boronic acid: a modern, catalyst-driven approach and a classic organometallic route.
Strategy A: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a powerful and versatile cross-coupling reaction that forms a carbon-boron bond from an aryl or vinyl halide.[4][5] This method is prized for its exceptionally mild reaction conditions and broad functional group tolerance, making it a preferred choice for complex substrates.[6]
Mechanistic Rationale: The reaction proceeds via a palladium(0) catalytic cycle. The cycle begins with the oxidative addition of the palladium catalyst to the C-X bond of the starting halopyridine (e.g., 5-bromo-2-methylpyridine). This is followed by a transmetalation step with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), which is facilitated by a weak base like potassium acetate (KOAc). The base is crucial; it activates the palladium complex rather than the diboron reagent, promoting the key transmetalation step while being mild enough to prevent premature Suzuki coupling of the product.[5][6] Reductive elimination then regenerates the palladium(0) catalyst and releases the desired boronic ester product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Solubility of 2-Picoline-5-boronic acid hydrate
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 2-Picoline-5-boronic acid hydrate. Recognizing the limited availability of specific quantitative solubility data in public literature for this compound, this document emphasizes the foundational principles governing boronic acid solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the critical factors that influence its behavior in various solvent systems. By synthesizing theoretical knowledge with practical, step-by-step methodologies, this guide empowers researchers to generate reliable solubility data essential for applications ranging from synthetic reaction optimization to formulation development in medicinal chemistry.
Introduction: The Significance of this compound in Modern Chemistry
This compound, with the chemical structure C₆H₁₀BNO₃, is a heterocyclic organoboron compound of significant interest in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its bifunctional nature, incorporating both a picoline moiety and a boronic acid group, renders it a versatile building block. The boronic acid functional group is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry for the formation of carbon-carbon bonds.[4]
In the pharmaceutical industry, boronic acid-containing molecules have emerged as a pivotal class of enzyme inhibitors.[5][6] The landmark approval of bortezomib (Velcade®), a dipeptide boronic acid, for the treatment of multiple myeloma underscored the therapeutic potential of this compound class.[5][6] The boron atom's ability to form stable, reversible covalent bonds with nucleophilic residues in enzyme active sites is a key aspect of their mechanism of action.[7]
A thorough understanding of the solubility of this compound is a prerequisite for its effective application. Solubility dictates the choice of solvent for organic synthesis, influences reaction kinetics and yields, is a critical parameter for purification and crystallization, and is a fundamental characteristic for formulation and drug delivery. This guide will provide the necessary theoretical background and practical protocols to navigate the complexities of its solubility.
Physicochemical Properties and Factors Influencing Solubility
While specific experimental data for this compound is not extensively documented, we can infer its likely behavior by examining its structural components and the known properties of related boronic acids.
Computed Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀BNO₃ | PubChem[1] |
| Molecular Weight | 154.96 g/mol | PubChem[1] |
| IUPAC Name | (6-methylpyridin-3-yl)boronic acid;hydrate | PubChem[1] |
| CAS Number | 1072952-30-7 | ChemicalBook, Santa Cruz Biotechnology[2][8] |
Key Factors Governing Solubility:
-
The Dual Nature of the Molecule: The presence of the polar pyridine ring and the boronic acid group, capable of hydrogen bonding, suggests potential solubility in polar solvents, including water. Conversely, the methyl group and the aromatic ring introduce some nonpolar character, which may confer solubility in certain organic solvents. The parent compound, 2-picoline (2-methylpyridine), is miscible with water and most organic solvents.[9][10]
-
The Boronic Acid Moiety and Dehydration: A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[11][12] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can significantly complicate solubility measurements, as the two species exhibit different solubilities.[12]
-
pH-Dependent Solubility: The boronic acid group is a Lewis acid, and its acidity (pKa) will influence its charge state and, consequently, its solubility in aqueous solutions. The acidity of phenylboronic acids can be influenced by substituents on the aromatic ring.[13] In basic media, the boronic acid will exist as the more soluble boronate salt.
-
Complexation with Diols: Boronic acids are known to form cyclic esters with diols, such as mannitol and other monosaccharides.[5] This complexation can dramatically increase the aqueous solubility of boronic acids, a strategy employed in the formulation of drugs like bortezomib.[5]
Experimental Determination of Solubility: A Step-by-Step Guide
Due to the complexities mentioned above, a standardized and carefully executed experimental protocol is essential for obtaining reliable and reproducible solubility data. The dynamic method, which involves monitoring the dissolution of a solid upon controlled heating, is a robust technique for this purpose.[4][11]
The Dynamic (Turbidity) Method
This method determines the temperature at which a solid-liquid mixture of known composition becomes a homogeneous solution.
Experimental Workflow for Dynamic Solubility Determination:
Caption: Workflow for the dynamic solubility determination method.
Protocol:
-
Preparation of Solvent Systems: Prepare a range of relevant solvents. For a comprehensive profile, this should include:
-
Aqueous Buffers: pH 4, 7.4 (physiological), and 9.
-
Alcohols: Methanol, Ethanol, Isopropanol.
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.
-
Ketones: Acetone, 2-Butanone.
-
Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Nonpolar Solvents: Toluene, Heptane.
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound into a glass vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Controlled Heating and Stirring:
-
Place the vial in a temperature-controlled heating block equipped with a magnetic stirrer.
-
Begin stirring to ensure the suspension is homogeneous.
-
Increase the temperature at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure the system remains at equilibrium.[4]
-
-
Turbidity Measurement:
-
Determination of Dissolution Temperature:
-
The temperature at which the last solid particles disappear and the solution becomes perfectly clear is the dissolution temperature for that specific concentration.[4]
-
-
Data Collection and Analysis:
-
Repeat steps 2-5 with different concentrations of the solute in the same solvent to construct a solubility curve (solubility vs. temperature).
-
This process should be repeated for each solvent system of interest.
-
Data Interpretation and Presentation
The collected data should be tabulated for clear comparison and analysis.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Observations |
| Water (pH 7.4) | 80.1 | To be determined | Potential for H-bonding |
| Methanol | 32.7 | To be determined | Polar protic solvent |
| Ethanol | 24.5 | To be determined | |
| Acetone | 20.7 | To be determined | Polar aprotic solvent |
| Acetonitrile | 37.5 | To be determined | |
| Tetrahydrofuran (THF) | 7.6 | To be determined | |
| Toluene | 2.4 | To be determined | Nonpolar solvent |
| Heptane | 1.9 | To be determined |
Causality and Field-Proven Insights
-
Why the Dynamic Method? Unlike equilibrium shake-flask methods, the dynamic method can be less susceptible to errors arising from the slow kinetics of boroxine formation and dissolution. It provides a clear, observable endpoint.
-
The Importance of Solvent Purity: Water content in organic solvents can hydrolyze boroxines back to the boronic acid, altering the equilibrium and affecting the measured solubility. Ensure the use of dry solvents where appropriate.
-
Impact on Suzuki-Miyaura Coupling: The solubility of the boronic acid in the reaction solvent is critical for the efficiency of Suzuki-Miyaura reactions.[12] Poor solubility can lead to low reaction rates and yields. Ethers and ketones are often effective solvents for these reactions.[12]
Logical Relationship in Suzuki-Miyaura Coupling:
Caption: Impact of solubility on Suzuki-Miyaura reaction outcomes.
Conclusion
References
- 1. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1072952-30-7 [amp.chemicalbook.com]
- 3. This compound - CAS:1072952-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. mdpi.com [mdpi.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-nb.info [d-nb.info]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction | MDPI [mdpi.com]
An In-depth Technical Guide to the Stability and Storage of 2-Picoline-5-boronic Acid Hydrate
Foreword
2-Picoline-5-boronic acid and its hydrate form are indispensable reagents in modern synthetic chemistry, particularly within drug discovery and development. As heteroaromatic boronic acids, they are crucial building blocks for constructing complex molecular architectures via transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction[1]. However, the utility of these powerful intermediates is intrinsically linked to their chemical integrity. The stability of boronic acids, especially heteroaromatic variants, is not absolute and is governed by a delicate interplay of environmental factors and inherent structural liabilities. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors influencing the stability of 2-Picoline-5-boronic acid hydrate, offering field-proven insights into its optimal storage, handling, and stability assessment to ensure reproducibility and success in its application.
The Chemical Nature and Inherent Instabilities of 2-Picoline-5-boronic Acid
To effectively manage the stability of this compound, one must first understand its principal degradation and equilibrium pathways. Unlike simple arylboronic acids, the presence of the basic nitrogen atom in the pyridine ring introduces unique chemical behaviors that can accelerate decomposition under certain conditions.
Equilibrium with Boroxine Anhydride
One of the most fundamental processes affecting solid-state and solution-phase boronic acids is the reversible dehydration to form a cyclic trimeric anhydride, known as a boroxine.[2][3] This is not a degradation in the sense of irreversible decomposition but an equilibrium that can significantly impact reaction stoichiometry and analytical characterization.
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a stable six-membered ring with alternating boron and oxygen atoms.[4][5] The "hydrate" form of the title compound indicates that water is present in the crystal lattice, which helps to stabilize the monomeric form. However, upon exposure to anhydrous conditions or heat, the equilibrium can shift towards the boroxine.[3][5]
-
Causality: This process is entropically driven, as three molecules of water are released into the system.[6] The equilibrium can be easily reversed by the addition of water, highlighting the critical role of hydration in maintaining the monomeric state.[3][6]
Caption: Reversible equilibrium between 2-Picoline-5-boronic acid and its boroxine anhydride.
Irreversible Degradation: Protodeboronation
The most common and detrimental irreversible degradation pathway for arylboronic acids is protodeboronation—the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7][8] This side reaction reduces the yield of desired cross-coupling products and generates impurities that can be difficult to remove. The rate of protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl group.[7][9]
-
Acid-Catalyzed Pathway: In acidic media, the boronic acid can be protonated, facilitating the cleavage of the C-B bond.[9][10]
-
Base-Catalyzed Pathway: Under basic conditions, the boronic acid forms a boronate anion (-B(OH)₃⁻). This species can then react with a proton source (like water) in a rate-limiting step to yield the protodeboronated arene.[7][11][12]
-
Influence of the Picolinyl Moiety: Basic heteroaromatic boronic acids, such as 2-picoline-5-boronic acid, exhibit more complex behavior. The pyridine nitrogen can be protonated, leading to the formation of a zwitterionic species under neutral or slightly acidic pH. This zwitterion can be particularly susceptible to rapid, unimolecular protodeboronation, making these compounds notably less stable at neutral pH compared to simple arylboronic acids which are most stable at this pH.[7]
Caption: Simplified pathways for acid- and base-catalyzed protodeboronation.
Oxidative Degradation
Boronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding the corresponding alcohol (in this case, 6-methylpyridin-3-ol) and boric acid.[13] While many arylboronic acids are relatively stable to atmospheric oxygen, the process can be accelerated by reactive oxygen species (ROS), transition metals, or elevated temperatures.[14][15] This pathway is a significant concern in biological applications where ROS are prevalent.[13]
Recommended Storage and Handling Protocols
The primary goal of a storage and handling strategy is to mitigate the factors that drive the degradation pathways described above: water (for hydrolysis), absence of water (for boroxine formation), pH extremes, heat, light, and oxygen.
Optimal Storage Conditions
Based on supplier recommendations and chemical principles, the following conditions are optimal for maximizing the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[16] | Reduces the rate of all chemical degradation pathways and minimizes the loss of hydrate water. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative degradation and uncontrolled shifts in the monomer/boroxine equilibrium. |
| Container | Tightly Sealed, Opaque | Prevents ingress of moisture and air. Opaque containers protect the compound from light, which can catalyze degradation. |
| Environment | Dry Location | Storing in a desiccator or dry box provides an additional barrier against ambient humidity. Avoid contact with water during storage. |
Safe Handling Procedures
Proper handling is critical to prevent contamination and degradation during experimental use.
-
Inert Atmosphere: Whenever possible, handle the solid compound inside a glovebox or under a positive pressure of argon or nitrogen.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Never return unused material to the original container.
-
Solvent Choice: When preparing solutions, use anhydrous solvents if the subsequent reaction is sensitive to water. If using the compound in aqueous media, be mindful of the pH-dependent stability.
-
Minimize Exposure: Weigh out only the required amount for the experiment and promptly and securely reseal the main container, purging with inert gas before storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. The compound may cause skin, eye, and respiratory irritation.[17]
Experimental Workflow for Stability Assessment
A self-validating system requires periodic assessment of reagent quality. The following protocol outlines a standard method for evaluating the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).
Objective
To quantify the purity of this compound and identify the presence of key degradants, such as the protodeboronated product (2-picoline).
Experimental Protocol: HPLC Analysis
-
Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a diluent of 50:50 acetonitrile:water.
-
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the same diluent.
-
Reference Standard: If available, prepare a separate standard of the potential degradant (2-picoline) to confirm its retention time.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm). Expertise Note: Boronic acids can exhibit poor peak shape or undergo on-column hydrolysis on traditional silica columns. Columns with low silanol activity are preferred to minimize these artifacts.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify degradant peaks by comparing retention times with reference standards or by using mass spectrometry (LC-MS). The protodeboronated product, 2-picoline, will be significantly less polar and elute later than the boronic acid.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Conclusion
The chemical integrity of this compound is paramount for its successful application in synthesis. Its stability is primarily challenged by a reversible equilibrium with its boroxine form and irreversible degradation via protodeboronation and oxidation. The presence of the picolinyl nitrogen introduces a particular vulnerability to decomposition, especially around neutral pH. However, by implementing a rigorous protocol of refrigerated storage under an inert, dry atmosphere and employing careful handling techniques, these degradation pathways can be effectively minimized. Regular analytical assessment provides the ultimate validation of the reagent's quality, ensuring the reliability and reproducibility of experimental outcomes in research and development.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boroxine - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. pnas.org [pnas.org]
- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. This compound | 1072952-30-7 [amp.chemicalbook.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Picoline-5-boronic Acid Hydrate: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Picoline-5-boronic acid hydrate, a vital reagent in modern organic synthesis and a key building block in the development of novel therapeutics. From its fundamental physical and chemical properties to its nuanced applications in catalysis and drug discovery, this document serves as a critical resource for scientists at the forefront of chemical innovation.
Core Characteristics and Physical Appearance
This compound, also known by its systematic IUPAC name (6-Methylpyridin-3-yl)boronic acid hydrate, is a pyridine-based organoboron compound. In its solid state, it typically presents as a white to off-white or colorless crystalline solid .[1][2] The presence of a water molecule in its hydrated form is a critical consideration for its storage, handling, and reactivity.
The anhydrous form, 6-Methylpyridine-3-boronic acid, shares a similar appearance but may exhibit different behavior concerning hygroscopicity and solubility. The hydrate is often the more stable and commonly supplied form. Understanding the potential for interconversion between the hydrated and anhydrous states is crucial for stoichiometric calculations in chemical reactions. While boronic acids are not typically considered highly hygroscopic, storage in a desiccated environment is recommended to maintain the integrity of the compound, especially if the anhydrous form is required for a specific application.[3][4]
Key Physicochemical Data:
| Property | Value | Source(s) |
| Synonyms | (6-Methylpyridin-3-yl)boronic acid hydrate, 2-Methyl-5-pyridinylboronic acid hydrate | [5] |
| Molecular Formula | C₆H₁₀BNO₃ | [5] |
| Molecular Weight | 154.96 g/mol | [5] |
| CAS Number | 1072952-30-7 | [5][6] |
| Anhydrous Form CAS | 659742-21-9 | [2] |
| Anhydrous Molecular Weight | 136.94 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | Approximately 169-172°C (for the anhydrous form) | [2] |
| Solubility | Soluble in water, alcohols, and other polar organic solvents. | [7] |
The Pivotal Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of this compound in synthetic chemistry lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][8] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its broad functional group tolerance and mild reaction conditions.
The pyridine moiety of 2-Picoline-5-boronic acid makes it an important building block for introducing a 6-methylpyridine-3-yl group into a target molecule. This structural motif is prevalent in a wide range of biologically active compounds.[2]
Mechanistic Considerations and Causality in Experimental Design
The success of a Suzuki-Miyaura coupling involving a heteroaryl boronic acid like 2-Picoline-5-boronic acid is highly dependent on the careful selection of the catalyst, base, and solvent. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom can present challenges, such as slower transmetalation and potential catalyst inhibition.[9]
-
Choice of Palladium Catalyst: The selection of the palladium catalyst and its associated ligand is critical for an efficient reaction. For heteroaryl boronic acids, phosphine ligands such as triphenylphosphine (PPh₃) or more sterically hindered and electron-rich biaryl phosphine ligands (e.g., RuPhos) are often employed to facilitate the catalytic cycle.[10][11] Pre-formed palladium catalysts, such as Pd(PPh₃)₄ or PEPPSI-type catalysts, can offer improved reproducibility.[1]
-
The Role of the Base: A base is essential for the activation of the boronic acid to a more nucleophilic boronate species, which then undergoes transmetalation with the palladium center.[8] The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can influence the equilibrium of the boronate formation and the overall reaction kinetics.[12][13]
-
Solvent System Selection: The solvent system must be capable of dissolving the reactants and the catalyst to a sufficient extent. A mixture of an organic solvent and water is often employed. Common organic solvents include 1,4-dioxane, tetrahydrofuran (THF), and toluene.[12][14] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of the organic solvent to water can influence the reaction rate and selectivity.[14]
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The 6-methylpyridine-3-yl moiety, readily introduced using 2-Picoline-5-boronic acid, is a key structural feature in several kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
A notable application of 6-Methylpyridine-3-boronic acid is in the synthesis of phosphoinositide-3-kinase (PI3K) and c-Jun N-terminal kinase (JNK) inhibitors.[2] These inhibitors are of significant interest in the development of targeted cancer therapies.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is adapted from established methods for similar heteroaryl boronic acids and should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, deionized and degassed)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad signal for the hydroxyl protons of the boronic acid and the water of hydration. The chemical shifts of the pyridine protons will be influenced by the positions of the methyl and boronic acid groups. For the parent 2-picoline, the methyl protons appear around 2.5 ppm, and the aromatic protons are in the range of 7.0-8.5 ppm.[6][14][15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the six carbons of the pyridine ring and the one carbon of the methyl group. The carbon attached to the boron atom will have a characteristic chemical shift.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is expected due to the O-H stretching vibrations of the boronic acid hydroxyl groups and the water of hydration. C-H stretching vibrations for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region. The B-O stretching vibration typically appears in the 1300-1400 cm⁻¹ range.[16]
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of complex molecules containing the 6-methylpyridine-3-yl moiety. Its central role in Suzuki-Miyaura cross-coupling reactions has cemented its importance in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for targeted therapies. A thorough understanding of its physical properties, reactivity, and the nuances of its application in catalytic reactions is essential for researchers and drug development professionals seeking to leverage this powerful synthetic tool.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 3. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-Picoline-5-boronic acid hydrate
Welcome to this comprehensive guide on the safe handling and application of 2-Picoline-5-boronic acid hydrate (CAS No: 1072952-30-7).[1] As a cornerstone reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, understanding its properties and safety profile is paramount for ensuring both experimental success and laboratory safety.[2] This document moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and the scientific rationale behind recommended safety protocols, tailored for researchers, scientists, and drug development professionals.
Chapter 1: Core Hazard Profile and Risk Assessment
This compound, and its parent anhydrous compound 2-Methylpyridine-5-boronic acid, are classified as hazardous.[3] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3] This irritant nature stems from the fundamental chemistry of boronic acids; the boron atom acts as a Lewis acid, capable of forming reversible covalent complexes with Lewis base donors like the nucleophilic groups found in biological tissues.[2][4]
Globally Harmonized System (GHS) Classification
The following table summarizes the aggregated GHS hazard information for the closely related parent compound, providing a robust framework for risk assessment.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Warning |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning |
(Data synthesized from classifications of 2-Methylpyridine-5-boronic acid and similar pyridine boronic acids).[3][5][6][7]
Physical and Chemical Properties
Understanding the compound's physical state is the first step in anticipating its behavior during handling.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀BNO₃ | PubChem[1] |
| Molecular Weight | 154.96 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | General boronic acid property |
| Stability | Relatively stable to air and moisture, but can be hygroscopic | General boronic acid property[8] |
The "hydrate" designation indicates the presence of water molecules within the crystal structure. While many boronic acids are relatively stable, they can be hygroscopic and may lose water upon heating or absorb it from a humid atmosphere, potentially leading to caking.[8]
Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. This strategy is often visualized as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
Engineering Controls
-
Ventilation: Always handle this compound within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder, which can cause respiratory irritation.[3][6]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[9][10]
Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical hazard is PPE. Do not underestimate its importance.
-
Eye Protection: Chemical safety goggles that conform to European Standard EN166 or OSHA 29 CFR 1910.133 are mandatory.[10][11][12] Standard safety glasses do not provide adequate protection from dust particles.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Change gloves immediately if they become contaminated.[11][13]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing to prevent any possibility of skin exposure.[10][11]
-
Respiratory Protection: Under normal use within a fume hood, a respirator is not required.[11] However, for large-scale operations or in the event of a ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10][12]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is a self-validating system for preventing accidents and maintaining the chemical's integrity.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is correctly worn.[14]
-
Weighing: To prevent generating airborne dust, do not pour the powder freely.[15] Use a spatula to carefully transfer the solid to a weigh boat or vessel inside the fume hood.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound under normal conditions.
-
Post-Handling: After use, tightly seal the container.[16] Decontaminate the spatula and work surface. Wash hands thoroughly with soap and water after removing gloves.[6][9][14] Do not eat, drink, or smoke in the laboratory.[6][13][14]
Storage and Incompatibility
Proper storage is crucial for both safety and maintaining the reagent's quality.
-
Conditions: Store in a cool, dry, and well-ventilated place.[5][16] Keeping the container tightly closed is essential to protect it from moisture, as the compound is a hydrate and can be hygroscopic.[5][8] Refrigeration may be recommended for long-term stability.[9][11]
-
Incompatible Materials: Segregate this compound from incompatible materials to prevent hazardous reactions.
Caption: Avoid storing this compound with these chemical classes.
Key incompatibilities include:
Chapter 4: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is critical.
First-Aid Measures
The following flowchart outlines the immediate actions to take upon accidental exposure.
Caption: Follow these immediate first-aid steps for different exposure routes.
In all cases of exposure, it is crucial to ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[11]
Spill and Leak Procedures
-
Evacuate: Clear all non-essential personnel from the area.[13]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent the spill from entering drains or waterways.[14]
-
Clean-up: For a solid spill, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust during this process.
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: Dispose of the waste according to local, state, and federal regulations.[9]
Chapter 5: Fire and Explosion Hazards
While not classified as flammable, boronic acids are combustible organic compounds.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[5][9][13]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may scatter the dust.[13]
-
Special Hazards: The primary fire hazard is the potential for dust to form an explosive mixture with air, especially when finely distributed. Thermal decomposition can lead to the release of hazardous and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and oxides of boron.[12][17][18]
-
Firefighter Protection: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][12]
Chapter 6: Toxicological Profile
The toxicological information is primarily based on the GHS classifications for acute effects.
-
Acute Toxicity: Harmful if swallowed.[5][6] Causes irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[3]
-
Chronic Toxicity: There is no specific data available to indicate that this compound is a carcinogen or reproductive toxicant.[6] However, some boric acid compounds are classified as potentially impacting fertility or the unborn child with chronic high-dose exposure.[13][19] Therefore, minimizing exposure is always the most prudent course of action.
This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always consult the most recent Safety Data Sheet from your supplier and adhere to your institution's specific safety protocols.
References
- 1. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Methylpyridine-5-boronic acid | C6H8BNO2 | CID 2763081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. boronmolecular.com [boronmolecular.com]
- 5. fishersci.pt [fishersci.pt]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. borax.com [borax.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. moore-college-files.s3.amazonaws.com [moore-college-files.s3.amazonaws.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. laballey.com [laballey.com]
- 16. nbinno.com [nbinno.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. laballey.com [laballey.com]
A Technical Guide to the Spectral Analysis of 2-Picoline-5-boronic Acid Hydrate
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2-Picoline-5-boronic acid hydrate, also known as (6-Methylpyridin-3-yl)boronic acid hydrate.[1] This compound is a key building block in medicinal chemistry and materials science, often utilized in Suzuki-Miyaura cross-coupling reactions.[2][3][4] Understanding its spectral characteristics is fundamental for reaction monitoring, quality control, and structural elucidation.
Molecular Structure and Key Features
This compound is a substituted pyridine ring where a methyl group is at the 2-position and a boronic acid group [-B(OH)₂] is at the 5-position. The "hydrate" designation indicates the presence of one or more water molecules within the crystal lattice.
Figure 1. Molecular structure of this compound with atom numbering.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule. The expected spectrum for 2-Picoline-5-boronic acid in a solvent like DMSO-d₆ would show signals for the three aromatic protons, the methyl protons, and the hydroxyl protons of the boronic acid and the water of hydration.
Table 1: Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Notes |
|---|---|---|---|---|---|
| H⁶ | ~8.6 - 8.8 | Singlet (or narrow doublet) | 1H | ~2.0 | This proton is ortho to the nitrogen, making it the most deshielded aromatic proton. |
| H⁴ | ~7.9 - 8.1 | Doublet of doublets (dd) | 1H | J ≈ 8.0, 2.0 | Coupled to both H³ and H⁶ (long-range). |
| H³ | ~7.3 - 7.5 | Doublet (d) | 1H | J ≈ 8.0 | Coupled to H⁴. |
| -B(OH)₂ & H₂O | ~8.0 (variable) | Broad singlet | 4H | - | The boronic acid protons and water protons are acidic and their signals are often broad. They will exchange with D₂O, causing the signal to disappear. |
| -CH₃ | ~2.4 - 2.5 | Singlet | 3H | - | The methyl group is attached to the pyridine ring, giving a characteristic singlet in this region.[5] |
Expert Interpretation: The chemical shifts are predicted based on data for analogous compounds like 3-pyridylboronic acid and various methylpyridines.[6][7] The electron-withdrawing nature of the boronic acid group and the ring nitrogen significantly influences the chemical shifts of the aromatic protons, moving them downfield. The H⁶ proton, being adjacent to the electronegative nitrogen, is expected to resonate at the lowest field. The signal for the hydroxyl protons is often broad due to chemical exchange and hydrogen bonding; its intensity and position can vary with concentration, temperature, and solvent purity. The presence of the hydrate molecule contributes to this broad signal.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. A notable feature in the ¹³C NMR of boronic acids is that the carbon atom attached to the boron (the ipso-carbon) often exhibits a broad signal or is sometimes not observed at all due to quadrupolar relaxation of the attached boron nucleus.[8]
Table 2: Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
|---|---|---|
| C2 | ~158 | Carbon adjacent to nitrogen and bearing the methyl group. |
| C6 | ~150 | Carbon adjacent to nitrogen. |
| C4 | ~140 | Aromatic CH carbon. |
| C3 | ~125 | Aromatic CH carbon. |
| C5 | Not observed or broad | ipso-Carbon attached to the boron atom. Its signal is often difficult to detect. |
| -CH₃ | ~24 | Methyl group carbon.[5] |
Expert Interpretation: The assignments are based on established chemical shift ranges for substituted pyridines.[5] The carbons directly bonded to the nitrogen (C2 and C6) are the most deshielded and appear furthest downfield. The ipso-carbon (C5) bonded to boron is a key point of interest; its frequent absence or broadness in the spectrum is a characteristic feature of arylboronic acids and can be considered a diagnostic indicator.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by vibrations from the O-H, B-O, C=N, C=C, and C-H bonds.
Table 3: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance & Notes |
|---|---|---|---|
| 3600 - 3200 (broad) | O-H stretch | Boronic acid & H₂O | A very strong and broad absorption is expected here, characteristic of extensive hydrogen bonding from the B(OH)₂ groups and the water of hydration.[9][10] |
| 3100 - 3000 | C-H stretch | Aromatic | Medium to weak bands corresponding to the C-H bonds on the pyridine ring. |
| 2980 - 2850 | C-H stretch | Aliphatic (-CH₃) | Medium to weak bands from the methyl group. |
| 1600 - 1450 | C=C and C=N stretch | Pyridine Ring | Multiple strong to medium bands characteristic of the aromatic pyridine ring system. |
| 1380 - 1320 | B-O stretch | Boronic acid | A strong, characteristic band for the boron-oxygen single bond is expected in this region.[11] |
| ~750 | B-O-H out-of-plane bend | Boronic acid | A broad band often seen in arylboronic acids. |
Expert Interpretation: The most diagnostic feature in the IR spectrum is the extremely broad and intense O-H stretching band, which confirms the presence of the hydroxyl groups and, importantly, the water of hydration. Another key indicator is the strong B-O stretching vibration around 1350 cm⁻¹. The combination of these features, along with the characteristic fingerprint absorptions of the 2-methylpyridine core, provides a definitive identification of the compound.
Standard Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are crucial.
A. NMR Spectroscopy Protocol (General)
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) in a clean, dry NMR tube. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and reveal acidic protons.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard instrument parameters. For ¹³C, a sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
B. FTIR Spectroscopy Protocol (ATR)
-
Instrument Background: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Analytical Workflow
The logical flow from sample to final interpreted data is a critical, self-validating process in scientific research.
Figure 2. General workflow for spectroscopic analysis.
References
- 1. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 3. Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of the 2-Picolinyl Moiety
An In-Depth Guide to the Suzuki-Miyaura Coupling of 2-Picoline-5-boronic acid hydrate: Protocols and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Within the vast arsenal of building blocks for this transformation, heteroaromatic boronic acids are of particular importance.
2-Picoline-5-boronic acid, in its stable hydrate form, is a crucial reagent for introducing the 2-methylpyridine motif into complex molecules. This structural unit is prevalent in numerous biologically active compounds and approved drugs, making its efficient incorporation a key goal in drug discovery and development.[5][6][7] However, the Suzuki coupling of nitrogen-containing heteroaryl boronic acids, like 2-picoline-5-boronic acid, presents distinct challenges. These substrates are often prone to competitive protodeboronation under basic reaction conditions, and the pyridine nitrogen can coordinate to the palladium catalyst, potentially impeding its activity.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully employing this compound in Suzuki-Miyaura coupling reactions. It delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, and provides insights into overcoming common challenges to ensure high-yield, reproducible outcomes.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-defined, palladium-driven catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three fundamental steps:[4][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or triflate) bond of the electrophilic coupling partner (e.g., an aryl bromide). This oxidizes the palladium center from Pd(0) to a square-planar Pd(II) complex.[4][10]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻).[9][11][12] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) center, now positioned cis to one another, couple and are eliminated from the palladium. This step forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
Protocol Design: Key Parameter Selection
The success of coupling this compound hinges on the judicious selection of catalyst, base, and solvent. The inherent properties of the heteroaromatic substrate demand careful consideration to favor the desired cross-coupling over side reactions.
Data Presentation: A Comparative Guide to Reaction Components
The following table summarizes recommended components for this specific transformation, compiled from literature precedents and field experience with heteroaromatic Suzuki couplings.[2][13][14]
| Component | Recommended Options | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂, PEPPSI-IPr | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require a separate ligand. Pre-catalysts like Pd(dppf)Cl₂ or PEPPSI-IPr are often more air-stable and can provide more consistent results by ensuring the correct ligand-to-metal ratio. |
| Ligand | Buchwald-type: SPhos, XPhosTrialkylphosphines: P(t-Bu)₃, PCy₃N-Heterocyclic Carbenes (NHCs): IPr | Bulky, electron-rich ligands are crucial. They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step. For heteroaromatic substrates, they can also prevent catalyst inhibition by the pyridine nitrogen.[14] |
| Base | Inorganic Carbonates: Cs₂CO₃, K₂CO₃Phosphates: K₃PO₄ | A base is essential to activate the boronic acid for transmetalation.[12] For challenging couplings or substrates prone to protodeboronation, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ often provides superior results compared to weaker bases.[14] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A biphasic system is typical. The organic solvent (e.g., dioxane, toluene) solubilizes the organic coupling partners and the catalyst complex. Water is required to dissolve the inorganic base and facilitate the formation of the active boronate species.[9][15] |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides or sterically hindered substrates.[14] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.
Workflow Visualization
The general experimental workflow can be visualized as a sequence of critical operations, each essential for the success of the reaction.
Detailed Step-by-Step Protocol
This protocol describes the coupling of an aryl bromide (1.0 mmol scale) with this compound.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Degassing: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This step is critical to prevent oxidative degradation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The reaction mixture should be stirred to ensure homogeneity.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction vigorously for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and add water (20 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing. Use a fresh bottle of catalyst or a robust pre-catalyst. Increase catalyst loading to 5 mol%. |
| Insufficiently strong base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility. | |
| Low reaction temperature | Increase the temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Protodeboronation | Reaction conditions too harsh or prolonged | Use a milder base (if tolerated). Monitor the reaction closely and stop it as soon as the starting material is consumed. Some studies report that using potassium trifluoroborate salts instead of boronic acids can reduce protodeboronation.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen | Improve the degassing procedure. Use several freeze-pump-thaw cycles for complete oxygen removal.[14] |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing molecules containing the valuable 2-methylpyridine scaffold. Success in this transformation is not incidental; it is the result of a rational approach to experimental design. By understanding the catalytic cycle and carefully selecting a robust catalyst system with a suitable base and solvent, researchers can effectively mitigate common side reactions like protodeboronation and catalyst inhibition. The protocols and insights provided herein offer a solid foundation for the successful application of this versatile building block in medicinal chemistry and materials science, accelerating the discovery and development of novel chemical entities.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
The Strategic Application of 2-Picoline-5-boronic acid hydrate in Palladium-Catalyzed Cross-Coupling: A Guide for Advanced Synthesis
Introduction: The Rising Prominence of Picolinyl Scaffolds in Drug Discovery
The pyridine ring is a cornerstone motif in medicinal chemistry, prized for its unique electronic properties, hydrogen bonding capabilities, and metabolic stability.[1] Specifically, molecules incorporating the 2-picolinyl (6-methylpyridin-3-yl) substructure are of significant interest in the development of novel therapeutics, from kinase inhibitors in oncology to agents targeting neurodegenerative diseases. The efficient and predictable synthesis of these complex molecules is therefore a critical endeavor for researchers in drug development.
2-Picoline-5-boronic acid hydrate emerges as a key building block in this context. As a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, it provides a direct and modular route to introduce the 2-picolinyl fragment onto a wide array of aromatic and heteroaromatic systems. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that ensure successful and reproducible outcomes.
Core Concepts: Navigating the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful C-C bond-forming transformation that proceeds via a well-defined palladium catalytic cycle.[2][3] A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > OTf >> Cl.[2]
2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (R²) from the boron atom to the palladium center. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species ([R²-B(OH)₃]⁻).[4]
3. Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the cycle.[2]
Expert Insights: Addressing the Challenges of Pyridyl Boronic Acids
While powerful, the Suzuki-Miyaura coupling of heteroaromatic boronic acids, particularly those containing a pyridine nitrogen, presents unique challenges. Awareness of these potential pitfalls is the first step towards overcoming them.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes. The choice of a suitable ligand is crucial to mitigate this effect.
-
Protodeboronation: This is a significant side reaction where the C-B bond is cleaved by a proton source (often water in the reaction mixture), leading to the formation of the corresponding deborylated picoline and a reduction in yield.[5] This is particularly problematic with electron-deficient heteroaryl boronic acids.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound
This protocol is a robust starting point for the coupling of this compound with a representative aryl bromide. It is designed to be self-validating through careful control of the reaction atmosphere and reagent purity.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromoanisole | 104-92-7 | 187.04 | 1.0 | 1.0 |
| This compound | 1072952-30-7 | 154.96 | 1.2 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | 4.0 mL | - |
| Water, degassed | 7732-18-5 | 18.02 | 1.0 mL | - |
Equipment:
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Septa, needles, and syringes
-
Heating mantle with a temperature controller and oil bath
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
-
Vessel Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (186 mg, 1.2 mmol), anhydrous potassium carbonate (276 mg, 2.0 mmol), and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Expertise & Experience: Using an oven-dried flask and anhydrous base minimizes water content, which can contribute to protodeboronation. Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is effective for a wide range of couplings, including those with heteroaromatic substrates.
-
-
Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Trustworthiness: This step is critical to prevent the oxidation of the Pd(0) active species and any phosphine ligands, ensuring the integrity and activity of the catalyst throughout the reaction.
-
-
Solvent Addition: Under a positive pressure of argon, add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed water via syringe.
-
Expertise & Experience: A dioxane/water solvent system is highly effective for many Suzuki couplings. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents by sparging with argon for 15-20 minutes prior to use removes dissolved oxygen.
-
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the desired 3-(4-methoxyphenyl)-6-methylpyridine.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents | - Use a fresh bottle of palladium catalyst.- Ensure thorough degassing of solvents and proper inert atmosphere technique.- Use high-purity, anhydrous solvents and base. |
| Significant Protodeboronation | - Presence of excess water or protic impurities- Base is too strong or reaction time is too long | - Use rigorously dried solvents.- Consider a milder base such as potassium fluoride (KF).[4]- Optimize the reaction time; prolonged heating can increase protodeboronation.- Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) prior to coupling.[5] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve degassing procedures.[5]- Ensure a leak-free reaction setup. |
| Complex Mixture of Products | - Catalyst decomposition- Side reactions due to high temperature | - Screen alternative, more stable ligands (e.g., Buchwald ligands like SPhos or XPhos).- Attempt the reaction at a lower temperature for a longer duration. |
Conclusion
This compound is a highly valuable reagent for the synthesis of medicinally relevant picolinyl-containing compounds. Success in its application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and a proactive approach to addressing the inherent challenges of coupling pyridine-containing substrates. By employing robust inert atmosphere techniques, carefully selecting catalysts and bases, and being mindful of potential side reactions like protodeboronation, researchers can reliably and efficiently incorporate this important scaffold into their synthetic targets. The detailed protocol and troubleshooting guide provided herein serve as a comprehensive resource to empower scientists in their pursuit of novel molecular entities for drug discovery and development.
References
Application Notes and Protocols for 2-Picoline-5-boronic acid hydrate
Introduction: The Strategic Value of the 6-Methyl-3-pyridyl Moiety
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone functional group due to its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. 2-Picoline-5-boronic acid hydrate, also known as (6-methylpyridin-3-yl)boronic acid, serves as a critical building block for introducing the 6-methyl-3-pyridyl fragment into complex molecular architectures.[1][2][3] Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which form the backbone of contemporary synthetic organic chemistry.[4][5][6]
This guide provides an in-depth analysis of the reaction conditions for this compound, with a primary focus on its application in the Suzuki-Miyaura coupling. We will explore the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols, and discuss the critical parameters that govern success when working with this versatile, yet sometimes challenging, heteroaromatic reagent.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is paramount for its successful application and for ensuring laboratory safety. 2-Picoline-5-boronic acid is typically supplied as a hydrate, which influences its stability and solubility.
| Property | Value | Source(s) |
| CAS Number | 1072952-30-7 (hydrate) | [7] |
| Synonyms | (6-Methylpyridin-3-yl)boronic acid hydrate | [8][9] |
| Molecular Formula | C₆H₁₀BNO₃ (hydrate) | [10][8] |
| Molecular Weight | 154.96 g/mol (hydrate) | [10][8] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store at 2-8°C, under an inert atmosphere | [10][11] |
Handling and Stability: this compound is susceptible to protodeboronation, a common side reaction for heteroaryl boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[12][13] This process can be accelerated by heat, strong acids, or certain bases. For optimal results, it is crucial to:
-
Store the reagent in a refrigerator, tightly sealed, and preferably under argon or nitrogen.
-
Use freshly opened or properly stored material for reactions.
-
Avoid unnecessarily long reaction times at high temperatures.
Core Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[5][6] The presence of the Lewis basic nitrogen atom in 2-picoline-5-boronic acid introduces specific challenges and necessitates careful optimization of reaction conditions.[13]
Mechanistic Overview: The Palladium Catalytic Cycle
A foundational understanding of the reaction mechanism is key to rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][6] The base plays a crucial role in activating the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[4][5][14]
Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners (e.g., chlorides, triflates) or scales.
Experimental Workflow Diagram
Caption: Fig. 2: General Suzuki Coupling Workflow.
Step-by-Step Methodology
-
Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).[15][16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand, if required. For challenging couplings, pre-catalysts like PdCl₂(dppf) or catalysts with bulky phosphine ligands (e.g., SPhos, RuPhos) may be superior.[13][17]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like boronic acid homocoupling.[6]
-
Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[16] The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[18] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 3–24 hours).[13]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel.
Parameter Optimization: The Keys to Success
The choice of catalyst, base, and solvent can dramatically affect the yield and purity of the desired product. Heteroaromatic substrates like 2-picoline-5-boronic acid often require specific conditions to overcome common failure modes.
| Parameter | Options & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄: A reliable, general-purpose catalyst for many couplings. PdCl₂(dppf): Often effective for heteroaromatic substrates. Pd(OAc)₂ + Ligand: Using a simple Pd(II) source with a specialized ligand (e.g., SPhos, XPhos, RuPhos) allows for fine-tuning and can be highly effective for difficult couplings, minimizing protodeboronation.[17] |
| Base | Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Most common. Cesium carbonate is more soluble and basic, often improving yields for less reactive partners.[13][16] Phosphates (K₃PO₄): A stronger base that can accelerate transmetalation but may not be compatible with base-sensitive functional groups. Fluorides (KF, CsF): Can be effective, particularly in minimizing protodeboronation under specific conditions.[4][17] The choice of base can influence selectivity when competing boronic acids are present.[14] |
| Solvent System | Dioxane/H₂O, THF/H₂O: Standard polar aprotic mixtures that work well for a broad range of substrates.[13][16] Toluene/Ethanol/H₂O: A classic system that remains highly effective. DMF, Acetonitrile: Polar aprotic solvents that can also be used, sometimes without water if an organic-soluble base is employed. |
Alternative Application: Chan-Lam Coupling
While less common than the Suzuki reaction, the Chan-Lam coupling offers an alternative pathway for forming C-N or C-O bonds using boronic acids. This copper-catalyzed reaction couples the boronic acid with an amine or alcohol.[19][20]
The reaction is typically performed using a copper(II) source like Cu(OAc)₂ in the presence of a base (e.g., pyridine, Et₃N) and an oxidant, which is often atmospheric oxygen.[19][21] This method provides a valuable, palladium-free alternative for synthesizing aryl-amines and aryl-ethers from this compound, which is particularly useful in contexts where palladium contamination is a concern.[22][23]
References
- 1. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. This compound - CAS:1072952-30-7 - Sunway Pharm Ltd [3wpharm.com]
- 8. This compound | C6H10BNO3 | CID 46739015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 659742-21-9|(6-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 10. This compound CAS#: 1072952-30-7 [amp.chemicalbook.com]
- 11. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chan-Lam Coupling [organic-chemistry.org]
- 20. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 21. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 22. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
2-Picoline-5-boronic Acid Hydrate in Drug Discovery: A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis
Introduction: The Strategic Importance of the Pyridine Ring and Boronic Acids in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of FDA-approved drugs. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its modulation of compound solubility and metabolic stability, make it an invaluable component in the design of novel therapeutics. When functionalized with a boronic acid moiety, the resulting pyridine boronic acid becomes a powerful building block, primarily for the synthesis of complex biaryl and heteroaryl structures through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
This guide focuses on a particularly valuable reagent: 2-Picoline-5-boronic acid hydrate (also known as (6-methylpyridin-3-yl)boronic acid hydrate). This molecule offers medicinal chemists a strategic tool for introducing a 6-methylpyridine motif into a target structure. This specific substitution pattern can significantly influence a drug candidate's potency, selectivity, and pharmacokinetic profile. We will delve into the practical applications of this reagent, with a particular focus on the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This document will provide detailed protocols, explain the rationale behind experimental choices, and explore the biological context of the resulting compounds, specifically targeting the PIM kinase signaling pathway.
Physicochemical Properties and Handling of this compound
A thorough understanding of the reagent's properties is paramount for its successful application and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 1072952-30-7 | [1] |
| Molecular Formula | C₆H₁₀BNO₃ | [1] |
| Molecular Weight | 154.96 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Store at 2-8°C, sealed in a dry environment. |
Safety and Handling:
This compound is classified as harmful if swallowed and may cause skin and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like this compound) with a halide or triflate. This reaction is a workhorse in medicinal chemistry due to its high functional group tolerance and generally high yields.
The Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps involve the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the activated boronic acid (boronate), and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst[2][3].
Challenges with Pyridine Boronic Acids: The Specter of Protodeboronation
A common side reaction when using heteroaryl boronic acids, particularly those with nitrogen adjacent to the boronic acid, is protodeboronation. This is the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the yield of the desired coupled product.
Strategies to Mitigate Protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the extent of protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester, can provide a "slow release" of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand can significantly impact the relative rates of the desired coupling and undesired protodeboronation. Bulky, electron-rich phosphine ligands often promote the desired reaction.
Application Spotlight: Synthesis of the Pan-PIM Kinase Inhibitor AZD1208
To illustrate the practical application of 2-Picoline-5-boronic acid, we will focus on the synthesis of AZD1208, a potent and selective pan-PIM kinase inhibitor that has been investigated in clinical trials for the treatment of acute myeloid leukemia (AML) and solid tumors[4][5].
Biological Context: The PIM Kinase Signaling Pathway
The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis[6]. They are often overexpressed in various cancers, making them attractive therapeutic targets[6]. PIM kinases are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway[7].
Caption: Simplified PIM Kinase Signaling Pathway and the inhibitory action of AZD1208.
AZD1208 acts as an ATP-competitive inhibitor of all three PIM kinase isoforms, leading to cell cycle arrest and apoptosis in cancer cells that overexpress PIM kinases[4][8].
Synthetic Protocol for a Key Intermediate of AZD1208 via Suzuki-Miyaura Coupling
The following protocol describes the synthesis of a key biaryl intermediate in the preparation of AZD1208, coupling a substituted indazole with 2-picoline-5-boronic acid. This protocol is adapted from established methodologies for similar transformations[3][9].
Caption: General experimental workflow for the Suzuki-Miyaura coupling step in the synthesis of AZD1208.
Materials:
-
3-Bromo-1H-indazole (or a suitably protected derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 3-bromo-1H-indazole, this compound, Pd(dppf)Cl₂, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(6-methylpyridin-3-yl)-1H-indazole.
Biological Activity of AZD1208
The potent and selective inhibition of PIM kinases by AZD1208 translates to significant anti-tumor activity in preclinical models.
| Parameter | PIM1 | PIM2 | PIM3 | Reference |
| IC₅₀ (nM) | 0.4 | 5.0 | 1.9 | [6] |
| Kᵢ (nM) | 0.1 | 1.92 | 0.4 | [4] |
AZD1208 has demonstrated efficacy in various cancer cell lines, particularly those of hematological origin, such as acute myeloid leukemia (AML)[4]. It induces cell cycle arrest and apoptosis, which is accompanied by a reduction in the phosphorylation of downstream PIM kinase substrates like BAD and 4E-BP1[4][7].
Conclusion
This compound is a valuable and versatile building block in drug discovery, enabling the strategic incorporation of a 6-methylpyridine moiety into drug candidates. Its application in the synthesis of kinase inhibitors, exemplified by the pan-PIM kinase inhibitor AZD1208, highlights its importance in modern medicinal chemistry. A thorough understanding of the Suzuki-Miyaura coupling reaction, including its challenges and optimization strategies, is essential for the successful utilization of this reagent. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively employ this compound in their own drug discovery endeavors, ultimately contributing to the development of new and improved therapeutics.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 8. mdpi.com [mdpi.com]
- 9. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Reactions of 2-Picoline-5-boronic Acid Hydrate: A Strategic Guide
An Application Guide for Researchers
Introduction: 2-Picoline-5-boronic acid hydrate is a pivotal building block in contemporary drug discovery and materials science.[1][2] Its pyridine core is a common motif in a multitude of biologically active compounds, making it a valuable synthon for introducing the 6-methylpyridin-3-yl fragment.[3] However, its utility in common cross-coupling reactions is not without significant challenges. As a nitrogen-containing heteroaryl boronic acid, it is susceptible to unique pathways of decomposition and catalyst inhibition that can hinder reaction efficiency.[4][5]
This guide provides an in-depth analysis of catalyst selection and reaction optimization for this compound. Moving beyond simple protocols, we will explore the mechanistic rationale behind experimental choices, empowering researchers to not only replicate results but also to troubleshoot and adapt procedures for novel applications. The focus will be primarily on the Suzuki-Miyaura reaction, the most prevalent application for boronic acids, with additional consideration for the copper-catalyzed Chan-Lam coupling for C-N and C-O bond formation.
Part 1: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone method for forming C(sp²)-C(sp²) bonds, linking the picolinyl moiety of our boronic acid to an aryl or heteroaryl halide.[6][7] However, the inherent properties of 2-picoline-5-boronic acid demand a carefully tailored catalytic system to overcome two primary obstacles: catalyst inhibition and protodeboronation.
Mechanistic Hurdles:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center. This non-productive binding can sequester the catalyst, effectively removing it from the catalytic cycle and slowing or halting the reaction.[8][9]
-
Protodeboronation: This is a major decomposition pathway for many heteroaryl boronic acids, where the C-B bond is cleaved and replaced by a C-H bond, particularly under basic conditions.[4][10] The 2-pyridyl class of boron reagents is notoriously unstable and prone to this side reaction.[5][11]
The central challenge is to design a catalytic system where the rate of the desired cross-coupling is significantly faster than the rates of these deactivating and decomposition pathways.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Core Principles of Catalyst Selection
Success with this compound hinges on the synergistic combination of the palladium source, ligand, base, and solvent.
1. The Palladium Source: Embracing Precatalysts
While traditional catalysts can be generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern, well-defined palladium precatalysts are strongly recommended for challenging substrates.[12] Precatalysts, such as those incorporating biarylphosphine ligands (e.g., XPhos-Pd-G3), offer a distinct advantage: they rapidly generate the active, monoligated Pd(0) species under mild conditions.[12][13] This rapid catalyst activation ensures that the cross-coupling reaction begins almost immediately, minimizing the time the boronic acid is exposed to conditions that favor its decomposition.[12]
2. The Ligand: The Key to Overcoming Inhibition and Promoting Coupling
The choice of phosphine ligand is the most critical parameter. For nitrogen-containing heteroaryl substrates, the ideal ligands are bulky and electron-rich biaryl monophosphines .[9][14][15]
-
Why Monophosphines? Bidentate phosphine ligands can sometimes form overly stable complexes with the palladium center, slowing down the catalytic turnover.[16] Monodentate ligands provide the necessary stability without sacrificing reactivity.
-
Why Bulky and Electron-Rich?
-
Steric Hindrance: The bulk of ligands like XPhos and SPhos creates a sterically crowded environment around the palladium atom. This bulk physically disfavors the binding of the pyridine nitrogen while promoting the crucial, often rate-limiting, reductive elimination step to release the final product.[17]
-
Electron-Donating Properties: The electron-rich nature of these ligands enhances the electron density at the palladium center, which accelerates the initial oxidative addition of the aryl halide into the catalytic cycle.[15]
-
Highly effective ligands for this class of reaction include those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and CataCXium families.[8][14]
3. The Base and Solvent System: A Delicate Balance
The base is essential for activating the boronic acid into a more nucleophilic boronate species, which is necessary for the transmetalation step.[6][18] However, excess or overly strong bases can dramatically accelerate protodeboronation.[14]
-
Recommended Bases: Moderately weak inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent first choice, providing sufficient basicity to promote catalysis without causing rapid decomposition.[14][19] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also widely used alternatives.[20]
-
Solvent Selection: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water is a robust and common choice that helps solubilize both the organic and inorganic reagents.[14][21] Other options include THF, DMF, and toluene.[7][22] For particularly refractory couplings, anhydrous conditions using a soluble base like potassium trimethylsilanolate (TMSOK) in combination with an additive like trimethyl borate have proven effective.[8]
Data Presentation: Recommended Catalyst Systems
| Coupling Partner | Palladium Source | Ligand | Base | Solvent System | Temp. (°C) | Key Considerations & References |
| Aryl/Heteroaryl Bromide (General) | XPhos-Pd-G3 | (XPhos) | K₃PO₄ | 1,4-Dioxane / H₂O | 60-100 | Excellent general system for heteroaryl boronic acids. Precatalyst ensures rapid initiation.[12][14] |
| Aryl/Heteroaryl Chloride (Electron-Deficient) | SPhos-Pd-G2 | (SPhos) | K₂CO₃ | Toluene or Dioxane | 80-110 | SPhos often shows high activity for less reactive aryl chlorides.[9][15] |
| Sterically Hindered Aryl Bromide | RuPhos-Pd-G3 | (RuPhos) | Cs₂CO₃ | 1,4-Dioxane | 80-100 | The RuPhos ligand is particularly effective for coupling sterically demanding partners. |
| Unstable Heteroaryl Bromide | CataCXium A-Pd-G3 | (CataCXium A) | TMSOK | Toluene (anhydrous) | 60-90 | Anhydrous conditions can prevent protodeboronation for highly sensitive substrates.[8] |
Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromo-6-methoxypyridine
This protocol is adapted from methodologies proven effective for challenging heteroaryl couplings.[14][15]
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
2-Bromo-6-methoxypyridine (1.0 mmol, 1.0 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Reaction vial with a stir bar and a gas-tight cap
Procedure:
-
Reagent Addition: To the reaction vial, add 2-bromo-6-methoxypyridine, this compound, K₃PO₄, and the XPhos-Pd-G3 precatalyst. Rationale: Adding solids first prevents solvent splashes and ensures accurate weighing. The precatalyst is handled in air but should be added swiftly.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial. Rationale: Using degassed solvents is crucial to prevent oxidation of the Pd(0) active catalyst.
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes. Rationale: This removes oxygen, which can deactivate the catalyst.
-
Reaction: Place the vial in a preheated oil bath or heating block at 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL). Rationale: This removes the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Part 2: The Chan-Lam C-N/C-O Coupling Reaction
For the synthesis of aryl amines and ethers, the Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[16][23] It utilizes a copper catalyst to couple the boronic acid with an N-H or O-H containing compound.[24][25]
Key Features:
-
Catalyst: Typically uses a simple copper(II) salt, most commonly copper(II) acetate (Cu(OAc)₂).[26]
-
Oxidant: The reaction requires an oxidant to facilitate the catalytic cycle. Often, ambient air (O₂) is sufficient, making it operationally simple.[24]
-
Conditions: It can often be performed at room temperature and open to the air, a significant advantage over the strictly anaerobic conditions required for many Pd-catalyzed reactions.[23][26]
Experimental Protocol 2: Chan-Lam N-Arylation of this compound with Morpholine
This protocol is based on general procedures for copper-catalyzed N-arylation.[27][28]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
4 Å Molecular Sieves (optional, ~100 mg)
Procedure:
-
Setup: To a flask equipped with a stir bar, add Cu(OAc)₂ (10 mol%), this compound (1.0 equiv), and optional molecular sieves.
-
Solvent and Reagents: Add dichloromethane (5 mL), followed by morpholine (1.2 equiv) and pyridine (2.0 equiv). Rationale: Pyridine acts as both a ligand for the copper and a base in the reaction.
-
Reaction: Stir the mixture vigorously, open to the air, at room temperature for 24-48 hours. The mixture will typically turn from light blue to a deep green or blue.
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the copper salts, washing with additional dichloromethane.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the N-arylated picoline derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Palladium‐Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides | Semantic Scholar [semanticscholar.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 24. Chan-Lam Coupling [organic-chemistry.org]
- 25. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 26. books.rsc.org [books.rsc.org]
- 27. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
solvent effects on 2-Picoline-5-boronic acid hydrate coupling
Application Note & Protocol Guide
Optimizing Suzuki-Miyaura Couplings of 2-Picoline-5-boronic Acid Hydrate: A Deep Dive into Solvent Effects
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract: 2-Picoline-5-boronic acid and its derivatives are invaluable building blocks in modern drug discovery, forming the structural core of numerous therapeutic agents. The success of their incorporation into complex molecules via palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is profoundly influenced by the choice of solvent. This guide provides a detailed exploration of how different solvent systems impact the efficiency, yield, and purity of coupling reactions involving this compound. We will dissect the mechanistic role of solvents, offer field-proven protocols, and present data-driven insights to empower chemists to optimize their synthetic strategies.
The Critical Role of Solvents in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its functional group tolerance and mild conditions. However, the unique electronic properties of heteroaromatic boronic acids, such as 2-picoline-5-boronic acid, introduce specific challenges, including catalyst inhibition and competing side reactions like protodeboronation. The solvent is not merely a medium for the reactants; it is an active participant in the catalytic cycle.
The choice of solvent directly influences several key aspects of the reaction:
-
Solubility: Ensuring all reactants, including the boronic acid, aryl halide, catalyst, and base, are sufficiently soluble is paramount for a homogeneous reaction mixture and efficient catalysis.
-
Catalyst Activity and Stability: Solvents can coordinate with the palladium catalyst, influencing its electronic properties and stability. This coordination can either enhance or inhibit catalytic activity.
-
Base Efficacy: The effectiveness of the inorganic base (e.g., K₂CO₃, Cs₂CO₃) is highly dependent on the solvent. The solvent must facilitate the base's role in the transmetalation step, which is often the rate-limiting step of the catalytic cycle.
-
Transmetalation Rate: The transfer of the organic group from boron to palladium is a critical step. Solvents that can effectively solvate the base and the boronate species promote this step.
-
Suppression of Side Reactions: A well-chosen solvent can minimize unwanted side reactions, such as protodeboronation, where the boronic acid is cleaved by a proton source before it can couple with the aryl halide.
Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the stages where the solvent plays a crucial role.
Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle and Key Points of Solvent Influence.
Comparative Analysis of Solvent Systems
The selection of an appropriate solvent is critical for the success of coupling reactions with this compound. Below is a comparative analysis of commonly used solvents and their impact on reaction outcomes.
| Solvent System | Key Characteristics | Advantages | Disadvantages | Typical Base |
| Toluene/Water | Biphasic, aprotic/protic mixture. | - Good for general-purpose couplings.- Water activates the base and facilitates transmetalation. | - Can lead to hydrolysis of some reactants.- May require a phase-transfer catalyst. | K₂CO₃, K₃PO₄ |
| Dioxane/Water | Miscible, polar aprotic/protic mixture. | - Excellent solvating power for a wide range of substrates.- Often leads to high yields. | - Dioxane is a suspected carcinogen and requires careful handling.- Can be difficult to remove completely. | K₂CO₃, Cs₂CO₃ |
| Ethanol/Water | Miscible, protic mixture. | - "Green" and environmentally friendly solvent.- Can be effective for specific substrates. | - Risk of etherification side reactions with some electrophiles.- Lower boiling point may limit reaction temperature. | Na₂CO₃, K₂CO₃ |
| DMF or DMAc | Polar aprotic solvents. | - High boiling points allow for elevated reaction temperatures.- Excellent solubilizing properties. | - Can be difficult to remove from the final product.- May decompose at high temperatures to generate amines that can act as catalyst poisons. | K₂CO₃, Cs₂CO₃ |
| 2-MeTHF | Aprotic, ether-based solvent. | - Greener alternative to THF and dioxane.- Good for reactions sensitive to water. | - May not be as effective at solubilizing inorganic bases. | K₃PO₄, CsF |
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: These protocols should be adapted and optimized for specific substrates.
Protocol 1: General Purpose Coupling in Dioxane/Water
This protocol is a reliable starting point for a wide variety of aryl bromides and offers good yields in many cases.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a clean, dry reaction vessel, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The final concentration of the limiting reagent should be approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Explained: The use of a dioxane/water mixture provides a good balance of polarity to dissolve both the organic substrates and the inorganic base. Water plays a crucial role in activating the potassium carbonate and facilitating the crucial transmetalation step by promoting the formation of the boronate species. Pd(dppf)Cl₂ is a robust catalyst that is often effective for heteroaromatic substrates.
Protocol 2: "Green" Chemistry Approach using 2-MeTHF
For applications where the use of solvents like dioxane is undesirable, 2-MeTHF offers a more environmentally benign alternative.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, combine Pd(OAc)₂ and SPhos in 2-MeTHF and stir for 15 minutes to pre-form the active catalyst.
-
To a separate vessel, add this compound, the aryl bromide, and potassium phosphate.
-
Transfer the pre-formed catalyst solution to the vessel containing the reactants via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure described in Protocol 1.
Causality Explained: 2-MeTHF is a greener solvent choice compared to dioxane or THF. In this less polar, aprotic system, a stronger base like K₃PO₄ is often required to achieve efficient transmetalation. The use of a Buchwald ligand like SPhos with Pd(OAc)₂ often leads to a more active catalytic system, which can be beneficial in less polar solvents.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | - Inefficient catalyst activity.- Poor solubility of reactants.- Ineffective base. | - Screen different palladium catalysts and ligands (e.g., Buchwald ligands).- Increase reaction temperature.- Switch to a solvent with higher solubilizing power (e.g., DMF).- Use a stronger base (e.g., Cs₂CO₃). |
| Significant Protodeboronation | - Presence of excess water or protic impurities.- Reaction temperature is too high. | - Use anhydrous solvents and reagents.- Add a dehydrating agent (e.g., molecular sieves).- Lower the reaction temperature and extend the reaction time. |
| Formation of Byproducts | - Catalyst decomposition.- Side reactions of functional groups. | - Use a more stable catalyst.- Protect sensitive functional groups on the substrates.- Optimize the reaction temperature and time. |
Conclusion
The choice of solvent is a critical parameter in the successful Suzuki-Miyaura coupling of this compound. A thorough understanding of the role of the solvent in the catalytic cycle allows for rational selection and optimization, leading to higher yields, improved purity, and more robust and scalable processes. While traditional solvent systems like dioxane/water remain effective, greener alternatives such as 2-MeTHF are becoming increasingly viable, especially when paired with modern, highly active catalyst systems. The protocols and insights provided in this guide serve as a strong foundation for researchers to develop efficient and reliable methods for the synthesis of complex molecules incorporating the 2-picoline moiety.
Application Notes and Protocols for the Scale-Up Synthesis of Biarylpyridines Using 2-Picoline-5-boronic Acid Hydrate
Introduction: The Strategic Importance of 2-Picoline-5-boronic Acid Hydrate in Modern Drug Discovery
The pyridine moiety is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its capacity to modulate the physicochemical properties of a molecule make it a privileged scaffold. The synthesis of complex biaryl structures containing a pyridine ring is therefore of paramount importance in the development of novel therapeutics. This compound is a key building block for introducing the 6-methylpyridin-3-yl fragment, a common motif in pharmacologically active compounds.
The Suzuki-Miyaura cross-coupling reaction is the preeminent method for constructing C-C bonds in the pharmaceutical industry, lauded for its functional group tolerance, mild reaction conditions, and the low toxicity of its boron-containing reagents and byproducts.[1][2] However, the scale-up of Suzuki-Miyaura reactions involving electron-deficient heteroaryl boronic acids, such as 2-picoline-5-boronic acid, presents a unique set of challenges that are not always apparent at the bench scale. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective scale-up of Suzuki-Miyaura couplings using this compound, with a focus on scientific integrity, process robustness, and safety.
The "2-Pyridyl Problem" on a Larger Scale: Understanding the Core Challenges
The primary obstacle in the use of pyridine-based boronic acids, particularly those with the boron moiety at the 2- or 6-position, is their inherent instability.[3] This instability manifests in two key ways that can significantly impact yield and purity in a scaled-up process:
-
Protodeboronation: This is a non-productive side reaction where the carbon-boron bond is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[4][5] This consumes the boronic acid, leading to reduced yields and the formation of picoline as a byproduct, which can complicate purification. For pyridine boronic acids, this process can be particularly rapid, sometimes occurring under neutral pH conditions through the formation of a reactive zwitterionic intermediate.[4]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can retard the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium catalyst.[3] If the rate of transmetalation is not significantly faster than the rate of protodeboronation, the overall reaction efficiency will be poor.
Addressing these challenges is the cornerstone of developing a robust and scalable process. The strategies outlined in this guide are designed to kinetically favor the desired cross-coupling pathway over the degradation of the boronic acid.
Key Considerations for a Successful Scale-Up
Transitioning a Suzuki-Miyaura coupling from the milligram to the multi-gram or kilogram scale requires careful consideration of several factors that can have a magnified impact on the reaction's outcome.
Reagent and Solvent Quality: The Imperative of Anhydrous Conditions
While some Suzuki-Miyaura reactions are tolerant of aqueous conditions, the propensity of 2-picoline-5-boronic acid to undergo protodeboronation makes the use of anhydrous solvents and dry reagents a critical process parameter.[6] Water, even in small amounts, can be the proton source for the undesired protodeboronation side reaction.
-
Recommendation: Use high-purity, anhydrous solvents (e.g., unopened Sure/Seal™ bottles or freshly dried and degassed solvents). Ensure all glassware is thoroughly oven-dried before use. The this compound should be of high quality, and its water content should be known and accounted for in the stoichiometry.
Inert Atmosphere: Protecting the Catalyst
The active Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen.[6] On a larger scale, with longer reaction times and larger reactor headspaces, maintaining a strictly inert atmosphere is crucial to prevent catalyst deactivation and the formation of homocoupling byproducts.[7]
-
Recommendation: All reaction setup and reagent additions should be performed under a positive pressure of an inert gas such as nitrogen or argon. Solvents and aqueous base solutions should be thoroughly degassed prior to use by sparging with an inert gas or by freeze-pump-thaw cycles.
Catalyst and Ligand Selection: The Need for Speed
To overcome the inherent instability of 2-picoline-5-boronic acid, the chosen catalyst system must be highly active, ensuring that the rate of the Suzuki-Miyaura coupling significantly outpaces the rate of protodeboronation.[8] Modern palladium precatalysts, particularly those incorporating sterically hindered and electron-rich biarylphosphine ligands, are designed for this purpose.
-
Recommendation: Employ a highly active, well-defined palladium precatalyst such as a G3-XPhos or G3-SPhos. These catalysts are often air-stable, simplifying handling, and are known to be effective for challenging couplings of heteroaryl halides and boronic acids.[8] Catalyst loading should be carefully optimized; while lower loadings are economically desirable, a slightly higher loading might be necessary to ensure complete conversion in a reasonable timeframe.
Base Selection: More Than Just a Proton Acceptor
The choice of base is critical. It not only facilitates the transmetalation step but also influences the reaction pH, which can dramatically affect the rate of protodeboronation.[4] For pyridine boronic acids, very strong bases can sometimes promote decomposition, while the reaction may stall with weak bases.
-
Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice for Suzuki-Miyaura couplings of sensitive heteroaryl boronic acids. It is a moderately strong base that is effective in promoting the reaction while minimizing side reactions. Other bases such as cesium carbonate (Cs₂CO₃) can also be effective.
Temperature Control: A Balancing Act
Higher temperatures generally increase the reaction rate, which can be beneficial. However, they can also accelerate the rate of protodeboronation. Therefore, the reaction temperature must be carefully controlled to find the optimal balance between a reasonable reaction time and minimizing the degradation of the boronic acid.
-
Recommendation: Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress closely. The temperature can be adjusted as needed based on the reaction kinetics. Ensure the reactor is equipped with a reliable heating and cooling system to prevent temperature overshoots.
Detailed Scale-Up Protocol: Suzuki-Miyaura Coupling of 1-bromo-4-tert-butylbenzene with this compound
This protocol describes a representative procedure for the coupling of an aryl bromide with this compound on a multi-gram scale.
Reactants and Reagents
| Reagent | M.W. | Amount | Moles | Equivalents |
| 1-bromo-4-tert-butylbenzene | 213.12 | 50.0 g | 0.235 | 1.0 |
| This compound | 154.96 | 43.5 g | 0.281 | 1.2 |
| XPhos Pd G3 | 868.52 | 1.02 g | 0.00117 | 0.005 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 149.5 g | 0.704 | 3.0 |
| 1,4-Dioxane (anhydrous) | - | 500 mL | - | - |
| Water (degassed) | - | 50 mL | - | - |
Experimental Workflow Diagram
Caption: Experimental workflow for the scale-up Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reactor Preparation: To a 1 L, oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add 1-bromo-4-tert-butylbenzene (50.0 g, 0.235 mol), this compound (43.5 g, 0.281 mol), and potassium phosphate (149.5 g, 0.704 mol).
-
Inerting the System: Seal the flask and evacuate and backfill with dry nitrogen gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (500 mL) and degassed water (50 mL) to the flask via cannula. Begin vigorous stirring to create a slurry.
-
Catalyst Addition: Under a positive flow of nitrogen, add the XPhos Pd G3 catalyst (1.02 g, 1.17 mmol, 0.5 mol%).
-
Reaction: Heat the reaction mixture to 80 °C with efficient stirring. The reaction progress should be monitored every 1-2 hours by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by HPLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature. Add water (250 mL) and ethyl acetate (250 mL). Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford the pure 4-tert-butyl-2'-methyl-5'-biarylpyridine.
Reaction Monitoring: Ensuring a Controlled Process
On a larger scale, it is crucial to monitor the reaction's progress to determine the endpoint accurately and avoid unnecessary heating, which could lead to byproduct formation.[9]
| Analytical Technique | Information Provided |
| HPLC/UPLC | Quantitative analysis of starting material consumption and product formation. Can also detect and quantify major byproducts. |
| LC-MS | Qualitative identification of product, intermediates, and byproducts by mass. |
| TLC | A quick, qualitative method to visually track the disappearance of starting materials and the appearance of the product. |
| GC-MS | Suitable for volatile and thermally stable compounds. Provides quantitative and qualitative information. |
| NMR | Can provide detailed structural information and quantitative data on reaction conversion by analyzing aliquots. |
Process Safety and Handling
Working with hazardous chemicals on a larger scale requires strict adherence to safety protocols.[10][11][12][13]
-
This compound: Boronic acids should be handled with care. They can be irritating to the eyes, respiratory system, and skin.[14] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[11] Avoid inhalation of dust by handling the solid in a well-ventilated area or a fume hood.
-
Palladium Catalysts: While the precatalysts are often air-stable, finely divided palladium compounds can be pyrophoric. Avoid inhalation of the catalyst powder. After the reaction, palladium residues in the product must be removed to meet regulatory requirements for active pharmaceutical ingredients (APIs). This can be achieved through treatment with activated carbon, silica-based scavengers, or by recrystallization.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent handling should be performed in a well-ventilated fume hood, away from ignition sources.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. capitalresin.com [capitalresin.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. mdpi.com [mdpi.com]
The Strategic Application of 2-Picoline-5-boronic Acid Hydrate in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold and the Rise of a Key Building Block
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding through its nitrogen atom, and its capacity to serve as a versatile synthetic handle make it an invaluable component in drug design.[1][2] Within the vast arsenal of pyridine-based building blocks, 2-Picoline-5-boronic acid hydrate (also known as (6-Methylpyridin-3-yl)boronic acid hydrate) has emerged as a crucial reagent for the construction of complex molecular architectures, particularly those targeting critical disease pathways.
This technical guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of kinase and signaling pathway inhibitors. We will delve into the underlying chemistry, provide detailed, field-proven protocols, and illuminate the rationale behind experimental choices, offering researchers a practical and scientifically grounded resource for their drug discovery endeavors.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The primary utility of this compound lies in its function as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon (C-C) bonds, specifically for creating biaryl and heteroaryl structures that are central to many drug molecules.[3]
However, the use of 2-pyridyl boronic acids is not without its challenges, a phenomenon often referred to as the "2-Pyridyl Problem".[5][6] These reagents are notoriously prone to instability, primarily through a process called protodeboronation, where the C-B bond is cleaved by a proton source.[1][7] Additionally, the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity, and the electron-deficient nature of the ring can lead to slow rates of transmetalation, a key step in the catalytic cycle.[1][7]
Successful application, therefore, requires a carefully optimized protocol that mitigates these issues. The causality behind these optimized choices lies in stabilizing the boronic acid and ensuring efficient catalyst turnover.
Application Spotlight: Synthesis of Sonidegib (Odomzo®)
A prominent example showcasing the industrial and medicinal importance of a 2-picoline-5-boron derivative is in the synthesis of Sonidegib . Sonidegib is an FDA-approved anticancer agent used for the treatment of locally advanced basal cell carcinoma.[8][9] It functions as a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (SMO) receptor.[2][5][6] Aberrant activation of the Hh pathway is a known driver in the pathogenesis of this type of skin cancer.[2][5]
Several patented synthetic routes for Sonidegib feature a key Suzuki-Miyaura coupling step to form the central biaryl core of the molecule.[9][10][11] In these syntheses, a derivative of 2-picoline-5-boronic acid is coupled with an aryl halide, demonstrating the reagent's direct relevance in producing a clinically approved drug.
The Hedgehog Signaling Pathway and Sonidegib's Mechanism of Action
The Hedgehog pathway is a crucial signaling cascade in embryonic development that is normally quiescent in most adult tissues.[12] Its inappropriate reactivation can lead to tumorigenesis. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of the ligand, PTCH1 represses the activity of Smoothened (SMO). Ligand binding relieves this inhibition, allowing SMO to activate a downstream cascade that ultimately leads to the activation of GLI transcription factors. These factors then translocate to the nucleus and induce the expression of genes that promote cell proliferation and survival.[5][13][14] Sonidegib exerts its therapeutic effect by binding directly to SMO, preventing its activation and thereby shutting down the oncogenic signaling cascade.[2][5]
References
- 1. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. What is the mechanism of Sonidegib Phosphate? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Sonidegib | C26H26F3N3O3 | CID 24775005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. WO2017096998A1 - Preparation method for sonidegib - Google Patents [patents.google.com]
- 10. medkoo.com [medkoo.com]
- 11. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Picoline-5-Boronic Acid Hydrate
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving 2-Picoline-5-boronic acid hydrate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles and achieve higher yields. As Senior Application Scientists, we understand that coupling nitrogen-containing heterocycles presents unique challenges not encountered with simple arylboronic acids. This guide is structured to address these specific issues head-on, providing not just solutions, but the underlying chemical principles to empower your experimental design.
Core Challenges: The "Pyridyl Problem" in Action
Low yields in Suzuki couplings with picoline-based boronic acids often stem from two primary, interconnected issues: the inherent instability of the boronic acid and interference from the basic nitrogen atom.
-
Protodeboronation : This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which consumes your starting material and generates 2-picoline as a byproduct.[1] Pyridine boronic acids, particularly those with the boron moiety at the 2- or 3- (as in this case) position, are highly susceptible to this side reaction.[2][3] Unlike many arylboronic acids that are most unstable at high pH, 2-substituted pyridine boronic acids can exhibit rapid decomposition under neutral pH conditions through the formation of a reactive zwitterionic intermediate.[4][5]
-
Catalyst Inhibition/Poisoning : The nitrogen lone pair on the picoline ring can coordinate to the palladium catalyst.[6][7] This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, effectively poisoning the catalyst and stalling the reaction.[8] This phenomenon is often referred to as the "2-pyridyl problem" and is a significant hurdle in cross-coupling reactions involving such heterocycles.[3][6]
This guide will provide actionable strategies to mitigate these and other common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has stalled, or I'm seeing very low conversion of my aryl halide. What's the first thing to check?
A1: Catalyst Inactivity is the most likely culprit, often due to pyridine coordination.
The nitrogen atom of the picoline can act as a ligand for the palladium center, leading to the formation of inactive or less active catalytic species.[7] This is especially problematic with standard ligands like triphenylphosphine (PPh₃), which may not be sufficient to prevent catalyst inhibition.
Troubleshooting Steps:
-
Ligand Selection: Switch to more specialized ligands designed for challenging couplings. Bulky, electron-rich phosphine ligands are superior as they can stabilize the palladium center and sterically hinder coordination from the picoline nitrogen.[9][10]
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices. They are known to accelerate both oxidative addition and reductive elimination, helping the desired cross-coupling pathway outcompete catalyst deactivation.[9]
-
Trialkylphosphines: Ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are also highly effective.[11]
-
-
Catalyst Loading: If you suspect catalyst deactivation, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the issue.[9] However, this should be a secondary step after optimizing the ligand.
-
Pre-catalyst Choice: Use modern, air-stable pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts). These are designed to efficiently generate the active Pd(0) species in situ, ensuring a higher concentration of active catalyst at the start of the reaction.[12]
Q2: My starting materials are being consumed, but the yield of my desired product is low. I'm seeing a significant amount of 2-picoline byproduct. What's happening?
A2: This is a classic sign of protodeboronation.
You are losing your boronic acid nucleophile to protonolysis before it can participate in the transmetalation step of the Suzuki cycle.[4] For pyridine boronic acids, this process can be surprisingly fast, even under mild conditions.[13]
Troubleshooting Steps:
-
Switch to a Boronate Ester: This is the most effective strategy. Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, protects the C-B bond.[1][4] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the unstable free acid low and minimizing the opportunity for protodeboronation.[1][14]
-
Use Anhydrous Conditions: Water is the proton source for protodeboronation. While many Suzuki protocols use aqueous bases, switching to strictly anhydrous conditions can suppress this side reaction. Use dry solvents and an anhydrous base like potassium trimethylsilanolate (TMSOK).[15]
-
Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid (or ester) to form the boronate for transmetalation, but overly harsh conditions can accelerate decomposition.[16][17]
| Parameter | Impact on Protodeboronation | Recommendation |
| Boronic Acid Form | High (Free Acid) | Use Pinacol or MIDA ester to increase stability.[1][4] |
| Water Content | High | Employ anhydrous solvents and reagents.[15] |
| Base Strength | Can accelerate | Use milder bases like K₃PO₄ or KF.[9][11] |
| Temperature | High | Run at the lowest effective temperature.[15] |
Q3: My reaction is sluggish, and even with extended reaction times, the yield doesn't improve. How can I speed it up?
A2: A slow reaction points to an inefficient transmetalation step or suboptimal reaction conditions.
Transmetalation, where the organic group is transferred from boron to palladium, is often the rate-limiting step and can be slow for electron-deficient heteroaryl boronic acids.[19]
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The primary role of the base is to convert the neutral boronic acid into a more nucleophilic boronate species, which is the active partner in transmetalation.[11][20]
-
Base Solubility: Ensure your base is soluble in the reaction medium. Using a solvent system like Dioxane/H₂O or THF/H₂O can help solubilize inorganic bases like K₃PO₄ or K₂CO₃.[15][18]
-
Stronger Bases: If milder bases are ineffective, a stronger base may be required. However, balance this with the risk of protodeboronation.[9]
-
-
Increase Temperature: Raising the reaction temperature can significantly increase the rate of all steps in the catalytic cycle.[15] Monitor for decomposition of starting materials or products at higher temperatures.
-
Consider Additives: In some cases for refractory heteroaryl couplings, additives like trimethyl borate have been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[8]
Visualizing the Process
The Suzuki Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling. For couplings involving 2-Picoline-5-boronic acid, the Catalyst Coordination and Transmetalation steps are particularly prone to issues.
Caption: The Suzuki catalytic cycle with potential failure points for picoline substrates.
Troubleshooting Workflow
Use this decision tree to diagnose the cause of low yields in your reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. research.manchester.ac.uk [research.manchester.ac.uk]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of 2-Picoline-5-boronic acid hydrate
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically tailored to address the challenges encountered when working with 2-picoline-5-boronic acid hydrate, a valuable building block in pharmaceutical and materials science research. Our goal is to provide you with the expertise and practical insights necessary to minimize common side reactions, particularly homocoupling, and achieve high-yield, reproducible results.
Understanding the Challenge: The Dichotomy of Reactivity
This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling. The presence of the pyridine nitrogen introduces a Lewis basic site that can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, like many heteroaryl boronic acids, it is susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source, leading to the formation of picoline as a byproduct.[2]
The most frequently encountered and often frustrating side reaction, however, is the homocoupling of the boronic acid to form a symmetrical biaryl impurity. This guide will focus on understanding the mechanistic underpinnings of homocoupling and providing actionable strategies to suppress its formation.
The Mechanism of Homocoupling: An Undesired Pathway
While the desired Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple, homocoupling is primarily driven by Pd(II) species.[3] The presence of oxygen in the reaction mixture is a major contributor to the formation of these unwanted Pd(II) species, which can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[2][4]
Caption: Desired cross-coupling vs. undesired homocoupling pathways.
Troubleshooting Guide & FAQs
This section is designed to address specific issues you may encounter during your experiments with this compound.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the dimer of 2-picoline-5-boronic acid. What is the likely cause and how can I prevent it?
A1: This is a classic case of boronic acid homocoupling. The primary culprit is often the presence of dissolved oxygen in your reaction mixture.[3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.[2][4]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvents and reaction mixture are thoroughly degassed. Subsurface sparging with an inert gas (argon or nitrogen) for 15-30 minutes is highly effective.[5][6] Simply creating an inert atmosphere in the headspace of the flask is often insufficient to remove dissolved oxygen.[7]
-
Use of Pd(0) Pre-catalysts: If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) pre-catalyst such as Pd(PPh₃)₄.[8] This minimizes the initial concentration of Pd(II) in your reaction.
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to scavenge any Pd(II) species that may form without interfering with the main catalytic cycle.[3]
Q2: My reaction is sluggish, and I'm seeing a lot of starting material decomposition, including what appears to be protodeboronation. What can I do?
A2: Sluggish reactions and protodeboronation are common challenges with heteroaryl boronic acids.[2] The pyridine nitrogen in 2-picoline-5-boronic acid can coordinate to the palladium center, leading to catalyst inhibition.[1] Protodeboronation is often exacerbated by prolonged reaction times, high temperatures, and the basic conditions required for the Suzuki coupling.[9]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl boronic acids, consider using more electron-rich and bulky phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos).[8][10] These can accelerate the rate-limiting steps of the catalytic cycle and improve catalyst stability. Modern palladacycle pre-catalysts are also highly effective.[1]
-
Choice of Base: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote protodeboronation.[11] Consider screening milder bases like K₃PO₄ or KF.[12][13] The use of an aqueous solution of the base is often necessary to activate the boronic acid for transmetalation.[11]
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also accelerate decomposition pathways.[14][15] Aim for the lowest temperature at which the reaction proceeds at a reasonable rate. A good starting point for many Suzuki couplings is 60-80 °C.
Q3: I'm using a pre-catalyst, but my yields are still low and I'm observing homocoupling. What else could be going wrong?
A3: Even with a pre-catalyst, issues can arise from the stability of the boronic acid itself and the specific reaction conditions. 2-picoline-5-boronic acid, being a heteroaryl boronic acid, can be inherently less stable than its aryl counterparts.[16]
Troubleshooting Steps:
-
"Slow-Release" Strategy: Consider using a more stable derivative of the boronic acid, such as a MIDA boronate or a trifluoroborate salt.[16][17][18] These reagents slowly release the boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions like homocoupling and protodeboronation.[17][18]
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used.[5] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
-
Check Reagent Quality: Ensure the purity of your this compound. Impurities can sometimes interfere with the catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol outlines a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G3 (Buchwald pre-catalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4.0 mL)
-
1,4-Dioxane, anhydrous and degassed (5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the XPhos Pd G3 pre-catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Add the degassed 0.5 M aqueous K₃PO₄ solution via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Parameter Optimization Table
| Parameter | Recommended Starting Condition | Rationale for Optimization |
| Catalyst Loading | 1-2 mol% | Lower loading may be possible with highly active pre-catalysts. Higher loading may be needed for challenging substrates. |
| Base | K₃PO₄ (2-3 eq.) | Milder bases like K₂CO₃ or CsF can be screened to minimize protodeboronation.[12][13] |
| Solvent System | Dioxane/H₂O (4:1) | Other solvent systems like THF/H₂O or DMF can be explored to improve solubility and reactivity.[13][19] |
| Temperature | 80 °C | Lower temperatures (e.g., 60 °C) may reduce decomposition, while higher temperatures (up to 100 °C) might be needed for less reactive halides. |
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Picoline-5-boronic Acid Hydrate in Suzuki-Miyaura Coupling
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Picoline-5-boronic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific heterocyclic building block. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended catalyst loading ranges for coupling with this compound?
For initial screening, a palladium catalyst loading of 1-5 mol% is a standard starting point for Suzuki-Miyaura reactions.[1] However, for substrates like this compound, which contain a potentially coordinating nitrogen atom, it is prudent to start at a slightly higher range of 2-5 mol% to counteract any potential catalyst inhibition. Highly efficient catalyst systems, particularly those using bulky, electron-rich phosphine ligands, have demonstrated success with loadings as low as 0.001 mol%, but this level of optimization should be pursued after initial success is achieved.[1]
Q2: How does the "hydrate" form of 2-Picoline-5-boronic acid affect the reaction and catalyst loading?
The hydrate form indicates the presence of water molecules within the crystalline structure of the boronic acid. In many Suzuki-Miyaura reactions, a small amount of water is not only tolerated but can be beneficial, aiding in the dissolution of the base and facilitating the formation of the reactive boronate species.[2][3][4] The water of hydration can contribute to this effect. However, excessive water can lead to competitive protodeboronation, a key decomposition pathway for boronic acids.[5][6] Therefore, while the hydrate form is generally acceptable for use, it is crucial to employ anhydrous solvents to control the overall water content in the reaction. The presence of this inherent water does not typically necessitate a change in the initial catalyst loading but underscores the importance of a well-degassed reaction setup to prevent catalyst oxidation.
Q3: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst. How does this influence my choice of catalyst and its loading?
Pyridine moieties are known to coordinate to palladium centers, which can potentially inhibit catalytic activity.[7] This is a critical consideration when working with this compound. To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended.[1][8] These ligands can promote the desired catalytic cycle and minimize catalyst poisoning by the pyridine nitrogen. In cases of suspected inhibition, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome the issue. However, a more robust solution is often found in ligand screening.
Q4: What is the primary role of the base in this reaction, and how does it impact catalyst performance?
The base is a critical component of the Suzuki-Miyaura catalytic cycle. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) intermediate.[9][10][11][12] The choice of base can significantly influence reaction rates and yields.[9] For pyridine-containing substrates, inorganic bases are commonly employed. A moderately strong base like potassium carbonate (K₂CO₃) is a good starting point, often used with a solvent system like dioxane/water.[5] For more challenging couplings, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.[8][13] The base's strength and solubility can affect the concentration of the active boronate species, thereby influencing the overall efficiency of the catalytic system.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or non-existent product yield is a common issue that can stem from several sources. A systematic approach to troubleshooting is essential for efficient problem resolution.
Logical Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst System | 1. Ligand Choice: The pyridine nitrogen of 2-picoline-5-boronic acid can act as a ligand, poisoning the catalyst. Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos, or an N-heterocyclic carbene (NHC) ligand.[8] 2. Catalyst Loading: If catalyst poisoning is suspected, incrementally increase the catalyst loading from your initial conditions (e.g., from 1 mol% to 3-5 mol%). 3. Palladium Source: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of high quality and has been stored correctly. Consider using a pre-formed catalyst (e.g., XPhos Pd G4) to ensure efficient generation of the active Pd(0) species.[14] |
| Poor Reagent Quality or Stability | 1. Boronic Acid Decomposition: Heteroaryl boronic acids can be prone to protodeboronation, especially at elevated temperatures.[6] Confirm the purity of your this compound. Consider using a milder base or lower reaction temperature. 2. Solvent Purity: Use anhydrous, degassed solvents. Residual oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[13] 3. Base Quality: Ensure your base is finely powdered to maximize surface area and reactivity. If using an anhydrous base like K₃PO₄, ensure it is truly dry.[15] |
| Suboptimal Reaction Conditions | 1. Temperature: Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[13] If your reaction is sluggish at a lower temperature, increase it incrementally while monitoring for decomposition. 2. Inert Atmosphere: Rigorously degas all solvents and the reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[13] |
Problem 2: Significant Homocoupling of the Boronic Acid
The formation of a symmetrical bi-picoline byproduct is a common side reaction.
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Homocoupling is often promoted by the presence of oxygen, which can facilitate the oxidation of the boronic acid or interfere with the catalytic cycle.[16] - Action: Improve your degassing procedure for all solvents and the reaction vessel. Ensure a continuous positive pressure of an inert gas (argon or nitrogen). |
| Use of a Pd(II) Precatalyst | If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or inefficient, the remaining Pd(II) can promote homocoupling.[16] - Action: Consider starting with a Pd(0) source like Pd₂(dba)₃. Alternatively, using a pre-catalyst designed for rapid generation of the active species can be beneficial. |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor side reactions. - Action: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. If possible, try to lower the reaction temperature. |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
This protocol outlines a screening approach to identify the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
1. Reaction Setup:
-
To a series of oven-dried Schlenk tubes equipped with magnetic stir bars, add this compound (1.2 equivalents) and the desired base (e.g., K₃PO₄, 2.0 equivalents).
-
Seal each tube with a rubber septum.
2. Inert Atmosphere:
-
Evacuate and backfill each tube with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[13]
3. Reagent Addition:
-
Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos) in varying amounts to each tube (e.g., 5 mol%, 3 mol%, 1 mol%, 0.5 mol% Pd).
-
Add the aryl bromide (1.0 equivalent) as a solid or a solution in the reaction solvent.
4. Solvent Addition:
-
Add the degassed solvent (e.g., dioxane or THF) via syringe to achieve the desired concentration (typically 0.1-0.5 M).
5. Reaction Execution:
-
Place the Schlenk tubes in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reactions vigorously.
6. Monitoring and Workup:
-
Monitor the progress of each reaction by taking aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by TLC or LC-MS.
-
Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by ¹H NMR or LC-MS to determine the conversion and yield for each catalyst loading.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: A Troubleshooting Guide for 2-Pyridylboronic Acid Couplings
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-pyridylboronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult yet vital transformation. The 2-pyridyl motif is a cornerstone in pharmaceuticals and functional materials, but its inclusion via Suzuki-Miyaura coupling is fraught with challenges.[1][2][3][4] This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common issues, explaining the chemical principles behind the recommended solutions.
Section 1: Low or No Yield
This is the most common issue faced by chemists working with 2-pyridylboronic acids. The problems often trace back to the inherent instability of the boronic acid and its interaction with the palladium catalyst.
Q1: My Suzuki-Miyaura reaction with 2-pyridylboronic acid is giving very low yield or not working at all. What is the most likely cause?
A1: The primary culprit is often the rapid decomposition of the 2-pyridylboronic acid via a side reaction called protodeboronation .[1][5][6] This reaction cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys your nucleophile.[5][6] This process is particularly problematic for 2-pyridylboronic acid due to the influence of the adjacent basic nitrogen atom.[5][6]
Several factors contribute to this low reactivity:
-
Protodeboronation: The C-B bond in 2-pyridylboronic acid is highly susceptible to cleavage by proton sources (like water), leading to the formation of pyridine as a byproduct.[1][5][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, inhibiting its catalytic activity and stalling the reaction.[1]
-
Slow Transmetalation: As electron-deficient heteroaryl boron reagents, 2-pyridylboronic acids often exhibit a slow rate of transmetalation, a key step in the catalytic cycle.[1][7]
A general troubleshooting workflow for low-yield reactions is outlined below.
Caption: General troubleshooting workflow for low-yield couplings.
Q2: How can I prevent the protodeboronation of my 2-pyridylboronic acid?
A2: Preventing protodeboronation is the most critical step towards a successful coupling. The rate of this decomposition is highly dependent on pH and reaction conditions.[6][8] For 2-pyridylboronic acid, the maximum rate of decomposition is often observed at neutral pH, where it can form a zwitterionic intermediate that readily fragments.[5][6]
Here are the most effective strategies:
-
Use a More Stable Boron Reagent: This is the most robust solution. Instead of the free boronic acid, use a derivative that is more resistant to decomposition.[5][9] These reagents act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing the opportunity for side reactions.[2][5]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are now considered a go-to solution for the "2-pyridyl problem."[2][6]
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer excellent stability.[5][6]
-
Pinacol Esters (BPin): While less stable than MIDA boronates, they are significantly more robust than the free boronic acids and are widely available.[6][10]
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Higher temperatures accelerate protodeboronation.[9][10] If your catalyst is active enough, running the reaction at a lower temperature (e.g., 60-80 °C) can significantly improve the outcome.[10]
-
Use Milder, Anhydrous Bases: Strong aqueous bases can promote decomposition. Switch to milder bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[7][9][10] Employing anhydrous conditions can also be beneficial.[9]
-
Section 2: Catalyst, Ligand, and Base Selection
The choice of catalyst, ligand, and base is a tightly interconnected system that dictates the success of the reaction. For challenging substrates like 2-pyridylboronic acids, a one-size-fits-all approach rarely works.
Q3: My reaction is sluggish. How do I choose the right catalyst and ligand to improve the rate and yield?
A3: A sluggish reaction often points to either slow oxidative addition or catalyst inhibition. The solution is typically to use a more active catalytic system.
-
Catalyst: While standard catalysts like Pd(PPh₃)₄ can work for simple substrates, challenging couplings require more advanced systems.[11][12] Pre-formed Pd(0) catalysts can be advantageous over Pd(II) precatalysts (like Pd(OAc)₂) which require an in-situ reduction step.[9][13]
-
Ligands: The key is to use electron-rich and sterically bulky phosphine ligands. These ligands accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. They also stabilize the palladium center, preventing decomposition. For electron-rich or hindered aryl halides, these ligands are essential.[9]
Q4: How does the base affect the reaction, and which one should I choose?
A4: The base plays multiple critical roles in the Suzuki-Miyaura coupling, and its choice is paramount.[14][15] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which is the key species in the transmetalation step.[14][15][16]
-
Strong vs. Weak Bases: For 2-pyridylboronic acids, a common mistake is to use a very strong base like NaOH or KOH, which can accelerate protodeboronation.[10]
-
Recommended Bases:
-
K₃PO₄ (Potassium Phosphate): Often an excellent choice, providing a good balance of reactivity and mildness.[9][13]
-
Cs₂CO₃ (Cesium Carbonate): A strong but often effective base, particularly useful in anhydrous conditions.[9][10]
-
KF (Potassium Fluoride): A very mild base that can be effective, especially when using boronate esters.[7][9]
-
The optimal base must often be determined empirically. See the protocol below for a systematic approach to screening reaction parameters.
Caption: The Suzuki-Miyaura cycle and common failure points for 2-pyridyl couplings.
Section 3: Protocols and Experimental Procedures
Protocol 1: General Procedure for Screening Reaction Conditions
When troubleshooting a low-yielding reaction, a systematic screening of parameters is the most efficient approach. This protocol outlines a parallel setup to test different bases and ligands.
Materials:
-
Aryl Halide (1.0 equiv)
-
2-Pyridylboronic Acid derivative (e.g., Pinacol Ester, 1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligands for screening (e.g., XPhos, P(t-Bu)₃, 4-6 mol%)
-
Bases for screening (e.g., K₃PO₄, Cs₂CO₃, KF, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene)
-
Reaction vials with stir bars suitable for heating
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, array your reaction vials. To each vial, add the aryl halide, the 2-pyridylboron reagent, and the chosen base.
-
Catalyst/Ligand Stock Solution: In a separate vial, prepare a stock solution of the palladium precatalyst and the ligand in a small amount of the reaction solvent. This ensures accurate dispensing of small quantities.
-
Reaction Setup: Add the anhydrous, degassed solvent to each reaction vial. Then, add the appropriate volume of the catalyst/ligand stock solution to each vial.
-
Heating and Monitoring: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80 °C). Monitor the progress of each reaction by taking small aliquots over time and analyzing by TLC or LC-MS.
-
Analysis: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Work up a small, measured sample from each vial and analyze by LC-MS or ¹H NMR with an internal standard to determine the relative yield for each condition.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ | Pd₂(dba)₃ |
| Ligand | XPhos | XPhos | P(t-Bu)₃ | P(t-Bu)₃ |
| Base | K₃PO₄ | Cs₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane | Dioxane | Dioxane | Dioxane |
| Temp (°C) | 80 | 80 | 80 | 80 |
| Yield (%) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Caption: Example of a data table for organizing a reaction screen. |
Protocol 2: Purification of Products from Boronic Acid-Related Impurities
A common challenge is purifying the desired biaryl product from unreacted boronic acid and homocoupled byproducts.
Procedure:
-
Initial Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (EtOAc) and wash with water and brine to remove the bulk of the inorganic salts.[1]
-
Acid/Base Extraction:
-
To remove unreacted boronic acid, perform an extractive wash with a mild aqueous base (e.g., 1 M Na₂CO₃). The boronic acid will deprotonate and move into the aqueous layer.
-
If your product contains a basic nitrogen (like the pyridine you just coupled), you can perform an acidic wash (e.g., 1 M HCl). Your product will move into the aqueous layer as a salt, leaving non-basic impurities in the organic layer. You can then re-basify the aqueous layer and extract your product back into an organic solvent.
-
-
Chromatography: Purify the crude material from the workup using column chromatography on silica gel. A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective. The non-polar homocoupled byproduct (Ar-Ar) will usually elute before the more polar biaryl product (Ar-Py).
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Picoline-5-boronic Acid Hydrate Reactions
Welcome to the technical support center for experiments involving 2-Picoline-5-boronic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent. Here, you will find field-proven insights and step-by-step protocols to ensure the successful isolation of your target compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction using this compound has a low yield. What are the initial troubleshooting steps?
A1: Low yields in Suzuki coupling reactions are a common issue. Before extensive purification troubleshooting, it's crucial to assess the reaction itself. Start by verifying the following:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be reduced in situ.[1] Consider using a fresh batch or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition.[1][2] Ensure your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation without causing the degradation of your starting materials or products.[1]
Q2: I'm observing significant amounts of a homocoupled byproduct from my this compound. How can I minimize this?
A2: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings, often exacerbated by the presence of oxygen.[2] To minimize this:
-
Thoroughly Degas Solvents: Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas to remove dissolved oxygen from your reaction solvents.
-
Use High-Purity Reagents: Impurities in the boronic acid or aryl halide can sometimes promote side reactions.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may decrease the rate of homocoupling relative to the desired cross-coupling.
Q3: Why is purifying products from this compound reactions on silica gel chromatography so challenging?
A3: The difficulty arises from the dual functionality of the molecule. The pyridine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and sometimes irreversible adsorption. The boronic acid moiety itself can also be problematic on silica.
Troubleshooting Guides: In-Depth Purification Protocols
Scenario 1: Removing Unreacted this compound and Boronic Acid-Related Impurities
A common challenge is the presence of unreacted starting material and its byproducts, such as boroxines (anhydrides of boronic acids).
This method leverages the basicity of the picoline nitrogen and the acidity of the boronic acid group.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[3][4] The protonated picoline-containing compounds will move into the aqueous layer.
-
Separation: Separate the aqueous layer containing the unreacted this compound.
-
Neutralization and Back-Extraction (Optional): If your target product is also basic and has been extracted into the aqueous layer, you can neutralize the aqueous layer with a base (e.g., NaHCO₃) and back-extract your product with an organic solvent.
-
Final Washes: Wash the organic layer containing your purified product with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash to remove excess water.[4]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Causality: The acidic wash protonates the basic pyridine nitrogen, forming a water-soluble pyridinium salt.[3][4] This allows for its selective removal from the organic phase, which should contain your less polar, coupled product.
Scenario 2: Purification of a Neutral, Non-polar Product via Chromatography
When your desired product is significantly less polar than the starting materials and byproducts, chromatography can be effective, provided the correct stationary phase is chosen.
Protocol:
-
Stationary Phase Selection:
-
Solvent System Selection: Use a solvent system with low polarity (e.g., hexane/ethyl acetate mixtures). A small amount of a polar solvent may be needed to elute the product.
-
Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with your starting solvent system. Dissolve your crude product in a minimal amount of the appropriate solvent and load it onto the column.
-
Elution: Gradually increase the polarity of the mobile phase to elute your product. Monitor the fractions by thin-layer chromatography (TLC).
Causality: Neutral alumina provides a less interactive surface for basic compounds. Boric acid treatment of silica gel is thought to mask the highly active silanol groups, allowing for better chromatography of boronic acid-containing compounds.[6]
Scenario 3: Purification of a Polar or Water-Soluble Product
If your final product is polar or water-soluble, traditional extraction and silica gel chromatography may be ineffective.
Recrystallization is a powerful technique for purifying solid products.
Protocol:
-
Solvent Screening: The key is to find a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for recrystallizing boronic acids and their derivatives include benzene, dichloroethane, and ethyl acetate.[5] Hot ethanol or hot water can also be effective for some aryl boronic acids.[8]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Causality: The principle of recrystallization relies on the differences in solubility between your product and the impurities. As the solution cools, the solubility of the product decreases, causing it to crystallize out while the impurities remain in solution.[9]
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for selecting a purification strategy.
Caption: Decision tree for selecting a primary purification method.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Application |
| Acid-Base Extraction | Aqueous HCl (1-2 M), Aqueous NaHCO₃ (saturated) | Removal of basic starting materials/byproducts. |
| Recrystallization | Solvent selection is critical (e.g., EtOAc, Ethanol, Water) | Purification of solid products with good thermal stability. |
| Column Chromatography | Stationary Phase: Neutral Alumina or modified silica | Separation of products based on polarity. |
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
dealing with impurities in 2-Picoline-5-boronic acid hydrate
Welcome to the technical support center for 2-Picoline-5-boronic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities and ensure the successful application of this versatile reagent in your synthetic endeavors. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected byproducts in my Suzuki-Miyaura coupling reaction. Could impurities in my this compound be the cause?
A1: Absolutely. The purity of your boronic acid is critical for a successful cross-coupling reaction. Several common impurities can arise from the synthesis, storage, or handling of this compound, leading to unwanted side reactions. The most prevalent of these are:
-
Homocoupling Products: You might observe the formation of a bipyridyl species, which arises from the palladium-mediated coupling of two molecules of the boronic acid.[1][2][3] This is often exacerbated by the presence of oxygen.[1]
-
Protodeboronation Products: This is the replacement of the boronic acid group with a hydrogen atom, resulting in the formation of 2-picoline. This can occur in the presence of base and heat.
-
Boroxines (Anhydrides): Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines. While boroxines can often participate in cross-coupling reactions, their different reactivity and stoichiometry can lead to inconsistent results.
Below is a diagram illustrating the formation of these common impurities.
References
Technical Support Center: Suzuki Reaction Work-up for 2-Picoline-5-boronic acid hydrate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Overview: Navigating the Challenges of Pyridine-Based Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, when working with heteroaromatic substrates like 2-Picoline-5-boronic acid hydrate, researchers often encounter significant challenges not present in standard aryl-aryl couplings. These issues frequently manifest during the work-up and purification stages.
The primary difficulty stems from the Lewis basic nitrogen atom in the pyridine ring. This feature can lead to several complications:
-
Catalyst Inhibition: The nitrogen's lone pair can coordinate to the palladium catalyst, potentially leading to deactivation and incomplete reactions.[1][2]
-
Protodeboronation: Heteroaryl boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, reducing the yield of the desired product.[3][4]
-
Work-up & Purification Complexity: The basicity of the picoline moiety imparts a high degree of polarity and potential water solubility to the final product, especially under acidic conditions. This complicates standard liquid-liquid extractions and chromatographic purification.
This guide provides a detailed work-up procedure, troubleshooting advice, and answers to frequently asked questions to help you successfully isolate your target compounds from Suzuki reactions involving this compound.
Recommended Work-up & Purification Protocol
This protocol assumes the target molecule is the coupled product containing the 2-picoline moiety and is designed to maximize recovery by carefully controlling the pH during extraction.
Experimental Protocol: Step-by-Step
-
Reaction Quenching & Solvent Removal:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
If a water-miscible solvent like dioxane, THF, or DMF was used, concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.[5] This step is crucial as it prevents issues with phase separation later. If a water-immiscible solvent like toluene was used, this step can be skipped.
-
-
Initial Dilution & Filtration (Optional):
-
Dilute the residue with a suitable organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).
-
If solids (e.g., inorganic base) are present, you may filter the mixture through a pad of Celite®, washing the pad with additional extraction solvent to ensure all product is collected.[5]
-
-
Liquid-Liquid Extraction: The Critical Step:
-
Transfer the organic solution to a separatory funnel.
-
Add deionized water to dissolve the inorganic salts.
-
Crucially, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃). Avoid strong bases or strong acids at this stage. A strongly acidic pH will protonate your picoline product, pulling it into the aqueous layer.
-
Gently shake the separatory funnel, venting frequently. Emulsions are common; see the troubleshooting section if one forms.
-
Separate the layers. It is highly recommended to check both the organic and aqueous layers by TLC/LCMS to ensure your product is in the organic phase.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing the Combined Organic Layers:
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution). This helps to break up any emulsions and remove the majority of the water from the organic phase.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification by Column Chromatography:
-
The crude product will likely contain residual palladium catalyst, boronic acid homocoupling products, and other impurities.
-
Purification is typically achieved via flash column chromatography on silica gel.[6][7]
-
Solvent System: Due to the polar nature of the picoline-containing product, a polar eluent system is often required. A gradient of ethyl acetate in hexanes is a good starting point. For very polar products, adding a small amount of methanol or triethylamine (0.5-1%) to the eluent system may be necessary to prevent streaking on the column.
-
Workflow Visualization
Caption: Standard work-up and purification workflow for a Suzuki reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of 2-picoline boronic acid Suzuki reactions in a question-and-answer format.
Q1: My product seems to be lost in the aqueous layer after extraction. What happened?
A1: This is the most common issue. The picoline nitrogen is basic and will be protonated in an acidic environment, forming a water-soluble pyridinium salt. If your aqueous phase became acidic at any point during the work-up (e.g., from a quenching agent or improper pH adjustment), your product will partition into the water layer.
-
Solution: Re-combine your layers, basify the aqueous layer carefully with saturated NaHCO₃ or a dilute NaOH solution to pH > 8, and re-extract with your organic solvent. Always verify the location of your product with TLC or LCMS before discarding any layer.
Extraction Principle Visualization
Caption: The pH-dependent partitioning of a picoline-containing product.
Q2: I'm observing a significant amount of deborylated starting material (2-picoline). How can I prevent this?
A2: You are observing the results of protodeboronation, a common side reaction for heteroaryl boronic acids.[8] It is often accelerated by strong bases, high temperatures, and the presence of water.[4]
-
Reaction Optimization: While this is a work-up guide, prevention is key. Consider using a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like potassium phosphate (K₃PO₄) or hydroxides.[4] Running the reaction under anhydrous conditions can also suppress this side reaction.[4]
-
Work-up Consideration: This byproduct is also basic. During purification, it may co-elute with your product. Careful selection of your chromatography solvent system is required for separation.
Q3: My separatory funnel has a persistent emulsion that won't break. What should I do?
A3: Emulsions are common when basic nitrogen compounds are present. They are stabilized by the soap-like properties of the protonated amine at the interface.
-
Solutions:
-
Add Brine: Add a significant amount of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter: Filter the entire mixture through a pad of Celite®. This can sometimes break the emulsion physically.
-
Patience: Let the mixture stand for an extended period (30 minutes to several hours). Sometimes, the layers will separate on their own.
-
Solvent Modification: Add more of the organic or aqueous solvent to change the phase ratios.
-
Q4: My crude product is a black, tarry substance. How do I remove the residual palladium?
A4: The black color is likely due to palladium black, which forms when the catalyst decomposes.
-
Solutions:
-
Filtration: As mentioned in the protocol, filtering the diluted reaction mixture through Celite® before extraction can remove a significant portion of the palladium black.
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through Celite®. Be aware that charcoal can sometimes adsorb your product, so use it sparingly and check your filtrate for product loss.
-
Aqueous Washes: Washing the organic layer with an aqueous solution of thiourea or sodium thiosulfate can sometimes help scavenge dissolved palladium species.
-
Q5: Does the "hydrate" in 2-Picoline-5-boronic acid affect the reaction or work-up?
A5: Yes, but often in a positive way. Boronic acids can form cyclic anhydride trimers called boroxines upon dehydration. The hydrate form ensures the boronic acid is present as the monomeric acid, which is often more reactive. Water can play a key role in the Suzuki mechanism, and its presence from the hydrate can be beneficial.[9][10] During the work-up, the presence of this water is negligible compared to the aqueous solutions being added.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Extraction pH | 7.0 - 8.0 | Prevents protonation of the picoline product, keeping it in the organic phase. |
| Extraction Solvent | Ethyl Acetate (EtOAc) or Dichloromethane (DCM) | Good balance of polarity to dissolve the product without being miscible with water. |
| Chromatography Additive | 0.5 - 1% Triethylamine (TEA) in eluent | For polar, basic products, this deactivates acidic sites on the silica gel, preventing streaking and improving peak shape. |
| Common Bases (Reaction) | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rate and side reactions like protodeboronation.[11] Weaker bases may be preferable. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. quora.com [quora.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of Pyridine Boronic Acid Isomers
For researchers, medicinal chemists, and professionals in drug development, the pyridine ring is an indispensable scaffold found in a multitude of blockbuster pharmaceuticals.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging the carbon-carbon bonds necessary to construct these complex molecules, with pyridine boronic acids (PBAs) serving as critical building blocks.[2][3][4] However, not all PBA isomers are created equal. The position of the boronic acid group on the pyridine ring—be it at the 2, 3, or 4-position—dramatically alters the molecule's stability and reactivity.
This guide provides an in-depth comparison of these isomers, moving beyond simple protocols to explain the fundamental electronic and steric principles that govern their behavior. We will dissect the notorious "2-pyridyl problem," contrast it with the more predictable reactivity of the 3- and 4-isomers, and provide field-proven strategies and detailed experimental protocols to ensure success in your next synthesis.
The Fundamental Landscape: Electronic and Steric Effects
The reactivity of a pyridine boronic acid in the Suzuki-Miyaura catalytic cycle is dictated by a delicate interplay of electronic effects, steric hindrance, and inherent stability. The nitrogen atom in the pyridine ring is electron-withdrawing, influencing the electron density of the carbon-boron bond, which is crucial for the rate-determining transmetalation step.
However, this same nitrogen atom possesses a lone pair of electrons, making it a Lewis base capable of interacting with the palladium catalyst. This duality is the root of the significant reactivity differences observed among the isomers.
The "2-Pyridyl Problem": A Tale of Instability and Inhibition
The 2-pyridylboronic acid isomer is the most challenging coupling partner, a phenomenon so well-documented it has been dubbed the "2-pyridyl problem."[3][5][6] This difficulty arises from two primary, interconnected issues: catalyst inhibition and rapid protodeboronation.
Catalyst Inhibition: A Coordination Conundrum
The proximity of the boronic acid group to the ring nitrogen at the 2-position creates a potent bidentate chelation site. The nitrogen's lone pair can coordinate directly to the palladium center of the catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes, effectively sequestering the catalyst and inhibiting its activity.[3][7]
Caption: Catalyst inhibition pathway in the Suzuki-Miyaura coupling.
Protodeboronation: The Unwanted Side Reaction
Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid and reducing the yield of the desired product.[8][9] While this can affect all boronic acids, 2-pyridylboronic acid is exceptionally susceptible.
The mechanism is unique: under neutral pH conditions, 2-pyridylboronic acid readily forms a zwitterionic species.[8][10] This zwitterion is primed for rapid, unimolecular fragmentation, leading to protodeboronation.[7][11] Counterintuitively, the reaction is often slowest at very high or very low pH, as the acidic or basic conditions shift the equilibrium away from the highly reactive zwitterion.[7][9]
Caption: Protodeboronation mechanism of 2-pyridylboronic acid.
The Stable Isomers: 3- and 4-Pyridylboronic Acids
In stark contrast to the 2-isomer, 3- and 4-pyridylboronic acids are generally stable, reliable, and highly reactive coupling partners.[5] Their stability stems from the increased distance between the boronic acid group and the ring nitrogen.
-
3-Pyridylboronic Acid: The boronic acid is at the meta position relative to the nitrogen. This placement prevents direct chelation to the palladium catalyst and significantly reduces the electronic effects that facilitate the zwitterion-mediated protodeboronation. It is generally a very robust reagent.[7][11]
-
4-Pyridylboronic Acid: With the boronic acid at the para position, the nitrogen's electron-withdrawing inductive effect is still felt, which can enhance the Lewis acidity of the boron atom.[12] This isomer is also highly stable and participates readily in Suzuki-Miyaura couplings, making it a workhorse in pharmaceutical synthesis.[1][2]
Performance Comparison: A Quantitative Overview
While reaction conditions are always substrate-dependent, a general comparison highlights the dramatic differences in performance. The following table synthesizes data from various studies to provide a qualitative and quantitative snapshot.
| Feature | 2-Pyridylboronic Acid | 3-Pyridylboronic Acid | 4-Pyridylboronic Acid |
| Relative Stability | Low (prone to protodeboronation)[9][13] | High[7] | High[7] |
| Typical Yields | Low to modest (highly variable)[5] | Good to excellent[3][5] | Good to excellent[3][5] |
| Key Challenge | Catalyst inhibition & protodeboronation[3][7] | Minimal | Minimal |
| pH Sensitivity | Highest rate of decomposition at neutral pH[7][9] | Very low[11] | Very low[11] |
| Common Strategy | Use of stabilized derivatives (MIDA, pinacol)[9][14] | Standard Suzuki conditions | Standard Suzuki conditions |
Field-Proven Strategies for Success
Navigating the reactivity of PBAs requires a strategic approach, especially for the challenging 2-isomer.
Taming the 2-Isomer: The Power of Boronic Acid Derivatives
The most effective strategy to overcome the "2-pyridyl problem" is to replace the unstable boronic acid with a more robust derivative. This approach works by masking the boronic acid's reactivity until it is needed in the catalytic cycle.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-tolerant, crystalline solids.[9][14] They participate in "slow-release" coupling strategies, where the reaction conditions gradually hydrolyze the MIDA ester to release low concentrations of the active boronic acid, minimizing protodeboronation.[8][9]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are significantly more robust than the free boronic acids and are a common, commercially available alternative.[9]
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer a marked increase in stability against protodeboronation and are excellent coupling partners.[7][9]
General Optimization: The Universal Toolkit
For all isomers, careful selection of reaction parameters is key to maximizing yield and purity.
-
Catalyst & Ligand: Highly active catalysts are often required. Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are common. The choice of phosphine ligand is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) are often superior as they promote the rate-limiting reductive elimination step and can favor the desired catalytic cycle over catalyst inhibition.[3][7][15]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are most common. For sensitive substrates, weaker bases may be necessary.[3]
-
Solvent: A mixture of an organic solvent and water is typical. Popular choices include 1,4-dioxane/water, DMF, or toluene.[3] Degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.
Caption: Workflow for selecting a pyridine boronic acid strategy.
Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates is always recommended.
Protocol 1: General Coupling of 4-Pyridylboronic Acid with an Aryl Bromide
This protocol is robust for stable isomers like 3- and 4-pyridylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-pyridylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water to form a 4:1 mixture (concentration ~0.1 M with respect to the aryl bromide).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: "Slow-Release" Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is designed for challenging couplings where protodeboronation is a primary concern.[9][14]
-
Reagent Preparation: To an oven-dried Schlenk tube, add the aryl chloride (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst and ligand (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon (repeat 3 times).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress carefully.
-
Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
Conclusion
The positional isomerism of pyridine boronic acids is a critical factor that dictates synthetic strategy. While the 3- and 4-isomers are generally well-behaved and robust reagents, the 2-isomer presents significant challenges of instability and catalyst inhibition. However, these challenges are not insurmountable. By understanding the underlying mechanisms of protodeboronation and catalyst coordination, and by employing stabilized derivatives like MIDA boronates, researchers can successfully incorporate all three isomers into their synthetic campaigns. This knowledge enables the strategic design of efficient pathways to novel pyridine-containing molecules, accelerating discovery in pharmaceuticals and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
The 2-Pyridyl Problem: A Comparative Guide to Alternatives for Biaryl Synthesis
The synthesis of biaryl compounds containing a 2-pyridyl moiety is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. For years, the Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids as key building blocks, has been a go-to method for constructing C-C bonds. However, researchers frequently encounter what is known as the "2-Pyridyl Problem": the inherent instability of 2-pyridyl boronic acids, including 2-picoline-5-boronic acid hydrate.[1][2] This instability, primarily due to facile protodeboronation, leads to poor reactivity, inconsistent yields, and limited shelf-life, thereby hampering reproducible and scalable synthesis.[2][3]
This guide provides an in-depth comparison of robust and reliable alternatives to this compound for the synthesis of 2-pyridyl-containing biaryls. We will explore stabilized boron-based reagents and delve into alternative cross-coupling methodologies that circumvent the challenges associated with unstable boronic acids. This analysis is supported by experimental data to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
The Suzuki-Miyaura Coupling: Taming the 2-Pyridyl Nucleophile with Stabilized Boron Reagents
The Suzuki-Miyaura reaction remains a powerful tool, and significant progress has been made in developing stable surrogates for the problematic 2-pyridyl boronic acids. These alternatives are designed to be bench-stable solids that release the reactive organoboron species in situ under the reaction conditions.
N-Methyliminodiacetic Acid (MIDA) Boronates
Among the most successful solutions to the instability of 2-pyridyl boronic acids are N-methyliminodiacetic acid (MIDA) boronates.[4][5] 2-Pyridinylboronic acid MIDA ester was the first air-stable 2-pyridinyl boronate to be isolated.[] These compounds are typically highly crystalline, free-flowing solids that are stable to air and chromatography.[4] The MIDA ligand acts as a protecting group for the boronic acid, which can be cleaved under basic aqueous conditions to slowly release the boronic acid into the catalytic cycle. This "slow-release" mechanism maintains a low concentration of the unstable boronic acid, minimizing decomposition while allowing for efficient cross-coupling.[4][5]
Key Advantages of MIDA Boronates:
-
Exceptional Stability: Indefinitely stable on the benchtop under air.[5]
-
High Purity: Can be isolated in a chemically pure form.[3]
-
Broad Applicability: Effective in coupling with a wide range of aryl and heteroaryl chlorides.[5][7]
Potassium Organotrifluoroborates
Potassium organotrifluoroborates (R-BF3K) are another class of air- and moisture-stable alternatives to boronic acids.[8][9] They are crystalline solids with a defined stoichiometry and are generally more stable than their corresponding boronic acids. The trifluoroborate salts require activation, typically with a base like potassium carbonate, to participate in the catalytic cycle. They have proven effective in various cross-coupling reactions, including those involving heteroaryl partners.[8][10] While generally very stable, the reactivity of 2-pyridyltrifluoroborates can sometimes be sluggish compared to other organotrifluoroborates.
Key Advantages of Organotrifluoroborates:
-
High Stability: Excellent air and moisture stability.
-
Ease of Handling: Crystalline solids that are easy to handle and store.
-
Improved Yields in Specific Cases: In some instances, switching from a boronic acid to the corresponding trifluoroborate has resulted in significantly improved reaction yields.[8]
Beyond Boron: Alternative Cross-Coupling Strategies for 2-Pyridyl Biaryls
While stabilized boron reagents offer a significant improvement, several other cross-coupling reactions provide powerful, and sometimes superior, alternatives by employing different organometallic nucleophiles.
Negishi Coupling: The Reliability of Organozincs
The Negishi coupling, which utilizes organozinc reagents, is a highly reliable method for the formation of 2-pyridyl-containing biaryls.[11][12][13] Unlike their boronic acid counterparts, 2-pyridylzinc reagents are generally stable in situ and can even be prepared as moderately air-stable solids.[12][14] This method demonstrates high functional group tolerance and often proceeds under mild conditions with high yields.[15] The Negishi coupling is particularly advantageous for complex syntheses where the instability of other organometallic reagents could be a limiting factor.[12]
Key Advantages of Negishi Coupling:
-
High Reliability: Overcomes the instability issues of 2-pyridyl boronic acids.[12]
-
Broad Scope: Couples a wide range of organic halides and triflates with organozinc compounds.[13]
-
Functional Group Tolerance: Generally exhibits excellent tolerance for various functional groups.[13]
Kumada Coupling: Harnessing Grignard Reagents
The Kumada (or Kumada-Corriu) coupling employs Grignard reagents (organomagnesium halides) as the nucleophile.[16][17] While 2-pyridyl Grignard reagents have been known for a long time, their application in cross-coupling was initially limited, with early reports showing low yields.[2] However, the development of specialized ligands, such as secondary phosphine oxides (SPOs), has dramatically improved the efficiency of Kumada couplings involving 2-pyridyl Grignard reagents.[2][18][19] This reaction is economically attractive due to the low cost of Grignard reagents.
Key Advantages of Kumada Coupling:
-
Cost-Effective: Grignard reagents are readily available and inexpensive.
-
High Reactivity with Modern Ligands: The use of SPO ligands enables high yields for the coupling of 2-pyridyl Grignard reagents with aryl halides.[19]
Stille Coupling: The Versatility of Organotins
The Stille reaction utilizes organotin (organostannane) reagents.[20] This method is known for its high reactivity and tolerance of a wide variety of functional groups.[21] The organostannanes are stable to air and moisture, making them convenient to handle.[20] However, a significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[15][20][21]
Key Advantages of Stille Coupling:
-
High Reactivity: Can succeed where other coupling methods may fail.[21]
-
Broad Functional Group Tolerance.
Hiyama Coupling: The Promise of Organosilanes
The Hiyama coupling employs organosilicon reagents, which are attractive due to their low toxicity, low cost, and high stability.[22][23] The activation of the C-Si bond typically requires a fluoride source, such as TBAF, or basic conditions. Initially, the scope of Hiyama couplings with 2-pyridylsilanes was limited, often requiring electron-withdrawing groups on the pyridine ring.[22] However, recent advancements have expanded the utility of this method for a broader range of substrates.[22]
Key Advantages of Hiyama Coupling:
-
Low Toxicity: Organosilanes are environmentally benign compared to organotins.[23]
-
Stability and Cost: Reagents are generally stable and inexpensive.[24]
Comparative Performance Data
The following table summarizes the performance of various alternatives in the synthesis of a representative 2-arylpyridine. The data is compiled from various literature sources and is intended to provide a general comparison. Yields are highly dependent on the specific substrates, catalyst, ligands, and reaction conditions.
| Coupling Method | Nucleophile | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 2-Pyridyl MIDA Boronate | 70-95 | Exceptional stability, high purity, slow-release | Higher cost of MIDA ligand |
| Suzuki-Miyaura | 2-Pyridyltrifluoroborate | 60-90 | High stability, easy to handle | Can be less reactive than other boron reagents |
| Negishi | 2-Pyridylzinc Halide | 80-98 | High reliability, broad scope, good stability | Requires preparation of organozinc reagent |
| Kumada | 2-Pyridyl Grignard | 75-95 | Low cost of reagents, high reactivity | Requires specific ligands (e.g., SPOs) |
| Stille | 2-Pyridylstannane | 70-90 | High reactivity, broad functional group tolerance | Toxicity of tin reagents, purification challenges |
| Hiyama | 2-Pyridylsilane | 65-85 | Low toxicity, low cost, stable reagents | Requires activator (e.g., fluoride), can have limited scope |
Experimental Protocols
Detailed Protocol for Negishi Coupling of 2-Bromopyridine with an Aryl Zinc Reagent
This protocol is a representative example for the synthesis of a 2-arylpyridine via Negishi coupling.
Materials:
-
2-Bromopyridine
-
Aryl Bromide (for preparation of the organozinc reagent)
-
Activated Zinc dust
-
Anhydrous THF
-
1,2-Dibromoethane
-
Chlorotrimethylsilane
-
Lithium Chloride (anhydrous)
-
Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Part 1: Preparation of the Aryl Zinc Reagent
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add activated Zinc dust (1.5 equivalents).
-
Add anhydrous THF.
-
Add a few drops of 1,2-dibromoethane to activate the zinc surface, and stir for 30 minutes at room temperature.
-
Add the Aryl Bromide (1.2 equivalents) to the activated zinc suspension.
-
Heat the reaction mixture to 50 °C for 2-3 hours until the aryl bromide is consumed (monitor by TLC or GC-MS).
-
Cool the mixture to room temperature. The resulting grey suspension is the aryl zinc bromide reagent.
Part 2: Cross-Coupling Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve Pd(dba)₂ (2 mol%) and XPhos (4 mol%) in anhydrous DMF.
-
Add 2-Bromopyridine (1.0 equivalent).
-
Add the freshly prepared aryl zinc bromide suspension (1.2 equivalents) via cannula to the palladium/ligand/halide mixture.
-
Stir the reaction mixture at 80 °C for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine.
Visualization of Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the cross-coupling reactions discussed.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: Generalized catalytic cycle for Kumada, Stille, and Hiyama couplings.
Conclusion
The "2-Pyridyl Problem" has spurred significant innovation in the field of cross-coupling chemistry. While this compound and its analogs can be challenging coupling partners, a host of reliable alternatives are now available to synthetic chemists. Air-stable MIDA boronates and organotrifluoroborates have revitalized the Suzuki-Miyaura approach by providing bench-stable surrogates. Furthermore, methodologies like the Negishi, Kumada, Stille, and Hiyama couplings offer powerful, orthogonal strategies that bypass the issue of boronic acid instability altogether.
The choice of the optimal method will depend on a variety of factors, including substrate scope, functional group tolerance, cost, scalability, and toxicity concerns. For routine couplings requiring high stability and purity, MIDA boronates are an excellent choice. For reactions demanding high reliability and functional group tolerance, the Negishi coupling often proves superior. For cost-effective, large-scale synthesis, the Kumada coupling with modern ligands is a compelling option. By understanding the advantages and limitations of each alternative, researchers can confidently and efficiently construct the valuable 2-pyridyl biaryl scaffold for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Kumada coupling - Wikipedia [en.wikipedia.org]
- 17. Kumada Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Characterization of Suzuki Products from 2-Picoline-5-boronic acid hydrate
For researchers, medicinal chemists, and professionals in drug development, the synthesis and purification of novel compounds are merely the prelude to the most critical phase: comprehensive characterization. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] When employing building blocks like 2-picoline-5-boronic acid hydrate, which yield valuable 5-aryl-2-picoline scaffolds for pharmaceuticals and advanced materials, rigorous analytical validation is not just a formality—it is the bedrock of reproducible science.
This guide provides an in-depth, comparative analysis of the essential techniques used to characterize the products of Suzuki coupling reactions involving this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
The Synthetic Foundation: The Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura reaction couples an organoboron species, in this case, this compound, with an organohalide (or triflate).[1][2] The general transformation is depicted below:
Figure 1. General scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide.
The catalytic cycle, a finely tuned interplay of oxidative addition, transmetalation, and reductive elimination, is the engine of this transformation. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance of Catalytic Systems
The choice of catalyst, base, and solvent significantly impacts reaction efficiency. While numerous systems exist, certain combinations are favored for heteroaryl couplings.[3] The electron-deficient nature of the pyridine ring can make transmetalation the rate-limiting step.[3]
| Catalyst System | Base | Solvent | Typical Yield (%) | Key Insights & Rationale |
| System A: Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O (4:1:1) | 75-90% | A classic, robust system. The aqueous phase is crucial for activating the boronic acid via base.[1] Triphenylphosphine is a reliable, albeit sometimes bulky, ligand. |
| System B: Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 85-98% | Buchwald ligands like SPhos are electron-rich and bulky, accelerating both oxidative addition and reductive elimination. K₃PO₄ is a stronger base, often effective for challenging couplings. |
| System C: Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 70-85% | dppf is a bidentate phosphine ligand providing good catalyst stability. DMF is a polar aprotic solvent that can aid in the solubility of reactants. |
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2-methylpyridine
This protocol provides a reliable method for a model Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
1-bromo-4-methoxybenzene (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene, Ethanol, and Deionized Water
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 155 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Solvent Addition: Add toluene (4 mL), ethanol (1 mL), and deionized water (1 mL).
-
Inert Atmosphere: Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (35 mg, 0.03 mmol). The mixture will typically turn a darker color.
-
Reaction: Heat the mixture to 90 °C and allow it to reflux with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a 7:3 mixture of hexanes and ethyl acetate. The product should have a higher Rf value than the boronic acid starting material.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield the pure product.
Comparative Guide to Product Characterization
Once the product is isolated, a multi-faceted analytical approach is required to confirm its identity, purity, and structure.
Caption: Workflow for the characterization of Suzuki coupling products.
Purity Assessment: A Comparative Overview of Chromatographic Techniques
Ensuring the purity of a compound is paramount, especially in drug development where impurities can have significant biological effects.
| Technique | Principle | Application & Insights | Advantages | Limitations |
| TLC | Adsorption chromatography on a stationary phase plate. | Essential for real-time reaction monitoring and quick purity checks. A single spot does not guarantee purity but multiple spots indicate impurities. | Fast, inexpensive, requires minimal sample. | Not quantitative, low resolution. |
| RP-HPLC | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4][5] | The gold standard for quantitative purity analysis. Provides precise percentage purity based on peak area (e.g., at 254 nm). | High resolution, highly quantitative, reproducible.[4] | More expensive, requires method development. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. | Ideal for separating thermally stable, volatile picoline isomers and byproducts.[6][7] Provides purity and mass information simultaneously. | Excellent for isomer separation, high sensitivity. | Sample must be volatile and thermally stable. |
Structural Elucidation: The Spectroscopic Triad
Spectroscopy provides the definitive evidence of a molecule's structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[8] For our model product, 5-(4-methoxyphenyl)-2-methylpyridine, we expect specific signatures.
Predicted NMR Data for 5-(4-methoxyphenyl)-2-methylpyridine (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlation |
| ¹H NMR | ~ 8.65 | d | H6 proton (ortho to N and adjacent to aryl group) |
| ~ 7.65 | dd | H4 proton (meta to N) | |
| ~ 7.45 | d | Ar-H (ortho to picoline) | |
| ~ 7.15 | d | H3 proton (ortho to N) | |
| ~ 6.95 | d | Ar-H (meta to picoline) | |
| ~ 3.85 | s | Methoxy (-OCH₃) protons | |
| ~ 2.60 | s | Picoline methyl (-CH₃) protons[9] | |
| ¹³C NMR | ~ 160.0 | s | C-OCH₃ |
| ~ 158.0 | s | C2 (bearing methyl group) | |
| ~ 148.0 | s | C6 | |
| ~ 136.0 | s | C4 | |
| ~ 132.0 | s | C5 (ipso-carbon attached to aryl) | |
| ~ 128.0 | s | Ar-CH (ortho to picoline) | |
| ~ 122.0 | s | C3 | |
| ~ 114.0 | s | Ar-CH (meta to picoline) | |
| ~ 55.0 | s | Methoxy (-OCH₃) carbon | |
| ~ 24.0 | s | Picoline methyl (-CH₃) carbon |
Note: These are predicted values. Actual spectra may vary slightly.
B. Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of the successful coupling.[10]
-
Technique: Electrospray Ionization (ESI) is commonly used for these types of polar molecules.
-
Expected Result: For 5-(4-methoxyphenyl)-2-methylpyridine (C₁₃H₁₃NO), the exact mass is 199.0997. High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 200.1070. The presence of this molecular ion peak is crucial evidence for the product's formation.
C. Infrared (IR) Spectroscopy
While less definitive than NMR or MS for this specific transformation, IR spectroscopy is a quick method to confirm the presence of key functional groups and the absence of certain starting materials (like the B-OH stretch of the boronic acid).
-
Expected Peaks:
-
~3050-3000 cm⁻¹: C-H stretching (aromatic)
-
~2950-2850 cm⁻¹: C-H stretching (aliphatic -CH₃, -OCH₃)
-
~1600, 1500 cm⁻¹: C=C and C=N stretching (aromatic rings)
-
~1250 cm⁻¹: C-O stretching (aryl ether)
-
Conclusion
The successful synthesis of a novel compound is only validated by its thorough and unambiguous characterization. For Suzuki coupling products derived from this compound, a synergistic approach is essential. The rapid, qualitative checks by TLC guide the purification process, which is then quantitatively confirmed by high-resolution techniques like HPLC or GC. Finally, the unequivocal structural proof is delivered by the powerful combination of NMR and mass spectrometry. By employing these comparative analytical strategies, researchers can ensure the integrity and reproducibility of their work, paving the way for advancements in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. CN101066946A - A kind of separation method of picoline mixture - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Picoline(109-06-8) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for 2-Picoline-5-boronic acid hydrate in Cross-Coupling Reactions
Introduction: The Strategic Importance of the Picoline Moiety
In the landscape of modern drug discovery and materials science, the pyridine ring remains a cornerstone scaffold. Its presence in a multitude of bioactive molecules and functional materials underscores the perpetual need for efficient and versatile synthetic methodologies for its elaboration. 2-Picoline-5-boronic acid hydrate, in particular, has emerged as a critical building block, offering a convenient handle for the introduction of a 2-methylpyridine substituent. This structural motif is of significant interest due to its unique steric and electronic properties, which can profoundly influence molecular interactions and physicochemical characteristics.
This guide provides a comprehensive comparison of various catalytic systems for the effective utilization of this compound in three key transformations: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and C-H activation/arylation reactions. Drawing upon established literature and field-proven insights, we will delve into the nuances of catalyst selection, reaction optimization, and the mechanistic underpinnings that govern success in these powerful synthetic methods.
I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is arguably the most widely employed method for the construction of biaryl and hetero-biaryl linkages.[1] However, the use of heteroaryl boronic acids, especially those of the 2-pyridyl type, is not without its challenges. Protodeboronation and catalyst inhibition are common pitfalls that can significantly diminish reaction yields.[2][3] The judicious choice of catalyst and reaction conditions is therefore paramount.
Catalyst Systems: A Head-to-Head Comparison
The performance of both palladium and nickel-based catalysts has been extensively evaluated for the Suzuki-Miyaura coupling of heteroaryl boronic acids.
Palladium Catalysts:
Palladium complexes, particularly those featuring bulky, electron-rich phosphine ligands, have proven to be highly effective. The Buchwald and Fu laboratories have pioneered the development of several generations of catalysts that address the challenges associated with unreactive coupling partners.[2] For the coupling of 2-pyridyl nucleophiles, catalyst systems based on Pd2(dba)3 with phosphite or phosphine oxide ligands have shown considerable promise.[2] Furthermore, the use of preformed palladium(II) catalysts with monoanionic [N,O] ligands has enabled successful couplings at milder temperatures.[4]
Nickel Catalysts:
As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has garnered significant attention.[5] Nickel catalysts have demonstrated high reactivity, particularly in the coupling of challenging heteroaryl substrates.[5][6] A notable example is the discrete nickel(II) complex [(dppf)Ni(cinnamyl)Cl], which has been shown to catalyze the coupling of heteroaryl boronic acids with a range of heteroaryl halides in good to excellent yields with low catalyst loading.[5]
Comparative Yield Data for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Coupling Partner | Product Yield (%) | Reference |
| Pd₂(dba)₃ | Ligand 1 (phosphite) | KF | Dioxane | 110 | 18 | 4-Bromoanisole | 74 | [2] |
| Pd₂(dba)₃ | Ligand 2 (phosphine oxide) | KF | Dioxane | 110 | 18 | 4-Chlorobenzonitrile | 73 | [2] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2-6 | 5-Bromo-1-ethyl-1H-indazole | High | [7] |
| [(dppf)Ni(cinnamyl)Cl] | dppf | K₂CO₃·1.5H₂O | Acetonitrile | 50 | 12 | 3-Chloropyridine | 81 | [5] |
| NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 70 | 12 | Various Heteroaryl Halides | 82-96 | [5] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 100 | 12 | (2,2-difluorovinyl)benzene | Good to High | [8] |
Note: The yields reported are for analogous heteroaryl boronic acids and may vary for this compound depending on the specific substrate and conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is adapted from established methods for the coupling of pyridyl boronic acids.[2][7]
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Fluoride (KF) (3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, 4-bromoanisole, Pd₂(dba)₃, SPhos, and KF.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 18 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and efficient method for the formation of C-N bonds.[9] While the direct use of boronic acids in this transformation is less common, the corresponding halo-picolines serve as excellent substrates for coupling with a wide range of amines.
Catalyst Systems for Amination of Halopyridines
Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands such as X-Phos and BINAP, have proven to be highly effective for the amination of halopyridines.[10] The choice of ligand is critical in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.
Comparative Yield Data for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Substrate | Amine | Product Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | NaOtBu | Toluene | 110-120 | 0.5-24 | 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | 90-93 | [11] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 110-120 | 24 | 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Low | [11] |
| Pd(OAc)₂ | X-Phos | K₂CO₃ | Toluene/H₂O | 100 | 10 min (MW) | 2-Bromo-13α-estrone | 4-Nitroaniline | 95 | [10] |
Note: The data presented is for analogous halo-heterocycles and serves as a guide for catalyst selection in the amination of 5-halo-2-picoline.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
III. C-H Activation/Arylation: A Direct Functionalization Approach
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. For 2-picoline derivatives, the nitrogen atom can serve as a directing group, facilitating the selective activation of the C-H bond at the methyl group or the ortho-position of an N-aryl substituent.
Palladium-Catalyzed C-H Arylation of 2-Picoline Derivatives
Palladium catalysts, often in the form of Pd(OAc)₂, are commonly employed for the C-H arylation of pyridine derivatives.[12] The reaction of N-aryl-2-aminopyridines with arylboronic acids, for instance, proceeds via a pyridine-directed ortho-arylation of the aniline ring.[12] This transformation highlights the potential for using boronic acids as coupling partners in C-H activation, providing a conceptual bridge to the reactivity of this compound.
Workflow for a Typical C-H Activation Experiment
Caption: A general workflow for a palladium-catalyzed C-H arylation experiment.
Conclusion: Navigating the Catalytic Landscape
The successful application of this compound in cross-coupling reactions is contingent upon a nuanced understanding of the available catalytic tools. For Suzuki-Miyaura couplings, both palladium and nickel catalysts offer viable routes, with the latter presenting a more sustainable option. The choice of ligand is critical for palladium systems, while specific precatalysts have shown excellent performance for nickel. In the realm of C-N bond formation, the Buchwald-Hartwig amination of the corresponding 5-halo-2-picoline provides a robust strategy, with bulky phosphine ligands being key to high yields. Finally, the principles of C-H activation open up exciting avenues for direct functionalization, where the inherent directing ability of the picoline moiety can be harnessed for selective transformations.
This guide serves as a foundational resource for researchers and scientists. It is imperative to recognize that the optimal conditions for a specific transformation will ultimately be determined by empirical investigation. The data and protocols presented herein should be considered as well-informed starting points for the development of efficient and high-yielding synthetic routes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature [mdpi.com]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Base Selection for 2-Picoline-5-boronic Acid Hydrate Coupling
Introduction: The Value and Challenge of the 2-Picolyl Moiety
In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, with the pyridine ring being a cornerstone of countless therapeutic agents. The 2-picolyl group, specifically, imparts unique physicochemical properties, influencing a molecule's solubility, metabolic stability, and target-binding interactions. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for forging carbon-carbon bonds, making 2-picoline-5-boronic acid a critical building block for introducing this valuable moiety.[1]
However, the coupling of 2-substituted pyridine boronic acids is notoriously challenging, a phenomenon often dubbed the "2-pyridyl problem."[2] Several factors contribute to this difficulty: the electron-deficient nature of the pyridine ring can slow the rate-limiting transmetalation step, and the proximity of the Lewis basic ring nitrogen can lead to catalyst inhibition.[2][3] Perhaps most critically, these substrates are highly susceptible to base-promoted protodeboronation, a non-productive pathway that cleaves the C-B bond and diminishes yields.[3][4]
This guide provides a comparative analysis of various bases for the Suzuki-Miyaura coupling of 2-picoline-5-boronic acid hydrate. We will delve into the mechanistic role of the base, present comparative data to inform your selection, and provide a robust experimental protocol, moving beyond a simple recitation of steps to explain the critical reasoning behind each choice.
The Mechanistic Role of the Base: More Than a Simple Proton Scavenger
The base is a pivotal component of the Suzuki-Miyaura catalytic cycle, primarily facilitating the crucial transmetalation step.[5] Its role is not merely to neutralize acidic byproducts but to actively participate in the activation of the boronic acid. Two primary mechanistic pathways are generally considered, and the operative pathway often depends on the specific base, solvent, and substrates involved.[5][6]
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻.[7][8] This negatively charged species has a higher HOMO (Highest Occupied Molecular Orbital) energy, making it more reactive and accelerating its transfer to the Pd(II) center.[9]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first displaces the halide on the Pd(II) complex formed after oxidative addition. This generates a more electrophilic palladium-hydroxo or -alkoxo species, which then reacts with the neutral boronic acid.[6]
For sensitive substrates like 2-picoline-5-boronic acid, the choice of base dictates a delicate balance: it must be strong enough to facilitate transmetalation but not so aggressive as to promote rapid protodeboronation.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Study of Bases
The selection of the base is substrate-dependent and crucial for optimizing the reaction. Weaker inorganic bases are generally preferred for heteroaryl boronic acids to mitigate decomposition.[5] Below is a comparative summary based on literature precedents and in-house experience.
| Base | Typical Conditions | Observed Yield Range | Key Considerations & Remarks |
| K₃PO₄ | Dioxane/H₂O, Toluene | Good to Excellent | A reliable and frequently used base. Its moderate basicity and good solubility in aqueous mixtures provide a good balance between reactivity and substrate stability.[10] |
| K₂CO₃ | DME/H₂O, Toluene/EtOH/H₂O | Moderate to Good | A milder and cost-effective option. Often requires slightly higher temperatures or longer reaction times. Can be a good starting point for optimization.[11][12] |
| Cs₂CO₃ | THF, Dioxane | Good to Excellent | Often provides superior results due to the "caesium effect," where the large, soft cation can influence catalyst turnover and solubility.[13][14] However, it is more expensive. |
| KF | Anhydrous Dioxane, THF | Good to Excellent | Particularly effective with boronate esters but also used with boronic acids.[3][10] The fluoride ion is thought to form a highly nucleophilic fluoroborate species, promoting transmetalation under relatively mild conditions.[15] |
| Organic Bases (e.g., Et₃N, DBU) | Toluene, DMF | Variable (Often Poor) | Generally less effective than inorganic bases for this transformation. Amine bases can compete with phosphine ligands for coordination to the palladium center, inhibiting catalysis.[13][16] |
| Strong Hydroxides (e.g., NaOH, KOH) | Aqueous Solvents | Poor to Moderate | While effective in some Suzuki couplings, their high basicity often accelerates the detrimental protodeboronation of sensitive heteroaryl boronic acids.[5] Use with caution. |
Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the coupling of an aryl bromide with this compound. It is designed to be a robust and self-validating starting point for your specific system.
Caption: General Experimental Workflow for the Coupling Reaction.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4.4 mol%)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup (Under Inert Atmosphere):
-
To a dry reaction vessel, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.57 mmol, 1.5 equiv), and K₃PO₄ (1.5 mmol, 3.0 equiv).
-
Add the palladium precatalyst Pd₂(dba)₃ (0.01 mmol, 2 mol%) and the SPhos ligand (0.022 mmol, 4.4 mol%).
-
Scientist's Note: Using a pre-catalyst and a sterically hindered, electron-rich biarylphosphine ligand like SPhos is critical. These ligands promote the formation of the active monoligated Pd(0) species, which accelerates both the oxidative addition and the subsequent reductive elimination steps, helping the productive catalytic cycle outcompete the protodeboronation side reaction.[2]
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane (2.5 mL) and degassed water (0.5 mL) via syringe.
-
Scientist's Note: The solvent system is crucial. Dioxane is an excellent solvent for the organic components, while the addition of a small amount of water helps to solubilize the inorganic base and can facilitate the formation of the active boronate species.[17] The solvents must be thoroughly degassed (e.g., by sparging with argon for 15-20 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.[18]
-
-
Reaction Execution:
-
Seal the reaction vessel and place it in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for the duration of the reaction (typically 4-18 hours).
-
-
Monitoring the Reaction:
-
Track the consumption of the limiting reagent (aryl bromide) using a suitable analytical technique such as TLC, GC-MS, or LC-MS. A small aliquot can be removed, quenched with water, extracted with ethyl acetate, and analyzed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-methylpyridine product.
-
Conclusion and Recommendations
The successful Suzuki-Miyaura coupling of this compound is a nuanced process where the choice of base is paramount. While stronger bases may seem advantageous for promoting transmetalation, they often lead to significant protodeboronation with this sensitive substrate.
Key Takeaways:
-
Start with Weaker Inorganic Bases: For initial screening, potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an aqueous dioxane or DME system are reliable starting points.
-
Consider the "Caesium Effect": If yields are suboptimal, switching to cesium carbonate (Cs₂CO₃) can often provide a significant improvement.
-
Explore Fluoride Sources: For particularly stubborn couplings or when using boronate esters, potassium fluoride (KF) under anhydrous conditions is a powerful alternative.[3]
-
Avoid Strong Hydroxides and Organic Amines: These classes of bases are generally not well-suited for this specific transformation and are more likely to cause substrate decomposition or catalyst inhibition.
By understanding the mechanistic underpinnings of base selection and employing a robust experimental design, researchers can effectively navigate the challenges of the "2-pyridyl problem" and successfully incorporate the valuable 2-picoline-5-aryl scaffold into molecules of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives (Martina Havelkova, Dalimil Dvorak, Michael Hocek) [studfile.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to 2-Picoline-5-boronic acid hydrate: Navigating Suzuki-Miyaura Couplings and Beyond
For researchers, synthetic chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous pharmaceuticals underscores the importance of efficient and reliable methods for its incorporation into complex molecules. Among the diverse toolkit of reagents available, 2-Picoline-5-boronic acid hydrate has emerged as a key building block for introducing a 2-methyl-5-pyridyl moiety. This guide provides an in-depth technical comparison of this compound with its isomeric and other heteroaromatic counterparts, offering field-proven insights and supporting experimental data to inform your synthetic strategies.
The "2-Pyridyl Problem": Understanding the Inherent Reactivity of 2-Substituted Pyridine Boronic Acids
Before delving into comparative data, it is crucial to acknowledge the well-documented challenges associated with 2-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions, often referred to as the "2-pyridyl problem". The proximity of the nitrogen atom to the boronic acid functionality can lead to several complications:
-
Catalyst Inhibition: The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species. This can significantly slow down or even halt the catalytic cycle.
-
Protodeboronation: 2-Pyridylboronic acids are often more susceptible to protodeboronation, a deleterious side reaction where the carbon-boron bond is cleaved by a proton source (often water or alcohol in the presence of a base), leading to the formation of the corresponding unsubstituted pyridine and a reduction in the yield of the desired coupled product.
These inherent properties necessitate careful optimization of reaction conditions and often result in lower yields compared to their 3- and 4-pyridyl isomers.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
Table 1: Comparative Performance of Pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling (Representative Data)
| Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Pyridylboronic acid derivative | Aryl Bromide | Pd₂(dba)₃ / Phosphine Oxide Ligand | KF | Dioxane | Modest to Good (often requires specialized ligands) | [1] |
| 3-Pyridylboronic acid | Aryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Good to Excellent | [2] |
| 4-Pyridylboronic acid | Aryl Halide | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | Good to Excellent | [3] |
The data consistently suggests that 3- and 4-pyridylboronic acids are more robust and generally provide higher yields in standard Suzuki-Miyaura coupling conditions compared to their 2-pyridyl counterparts. The use of specialized ligands and carefully controlled conditions is often necessary to achieve satisfactory results with 2-substituted pyridine boronic acids like this compound.
Experimental Protocol: A Robust Starting Point for Suzuki-Miyaura Coupling
This protocol provides a well-established starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be required for specific substrates.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and RuPhos.
-
Seal the tube with a septum and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of this compound: A Plausible Synthetic Route
A common and effective method for the synthesis of pyridylboronic acids is the lithiation-borylation of the corresponding halopyridine.
Workflow for the Synthesis of this compound:
Plausible synthetic route to this compound.
Step 1: Bromination of 2-Picoline
While various methods exist for the selective bromination of picolines, a common approach involves electrophilic aromatic substitution.
Step 2: Lithiation and Borylation
-
Dissolve 2-bromo-5-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add n-butyllithium (n-BuLi) and stir for 1-2 hours at -78 °C to facilitate lithium-halogen exchange.
-
Add triisopropyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
Step 3: Hydrolysis and Isolation
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with HCl to precipitate the boronic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Alternatives to this compound
Given the challenges associated with 2-pyridylboronic acids, several alternatives have been developed to improve stability and reactivity in cross-coupling reactions.
Table 2: Alternative Reagents for the Introduction of a 2-Methyl-5-pyridyl Moiety
| Reagent Type | Structure | Advantages | Disadvantages |
| Pinacol Boronate Ester | 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Increased stability to protodeboronation, often crystalline and easy to handle. | May require harsher conditions for hydrolysis to the boronic acid in situ; can be less reactive than the corresponding boronic acid. |
| MIDA Boronate Ester | N-methyliminodiacetic acid protected boronate ester | Highly stable, air- and moisture-tolerant solids; allows for slow release of the boronic acid under reaction conditions. | Requires an additional deprotection step; may not be suitable for all reaction conditions. |
| Organotrifluoroborate Salts | Potassium (2-methylpyridin-5-yl)trifluoroborate | Crystalline, air- and water-stable solids; often exhibit good reactivity. | May require specific reaction conditions (e.g., fluoride source) for efficient transmetalation. |
The choice of reagent will depend on the specific requirements of the synthesis, including the stability of other functional groups in the molecule and the desired reaction conditions.
Logical Relationship of Reagent Choice:
Factors influencing the choice of boronic acid derivative.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of molecules containing the 2-methyl-5-pyridyl motif, a common feature in many biologically active compounds. However, its successful application requires a thorough understanding of the inherent challenges associated with 2-pyridylboronic acids. While it may exhibit lower reactivity compared to its 3- and 4-isomers, careful selection of catalysts, ligands, and reaction conditions can lead to successful outcomes.
The development of more stable and reactive derivatives, such as pinacol and MIDA esters, provides chemists with a broader range of tools to overcome the "2-pyridyl problem". As the demand for novel pyridine-containing compounds in drug discovery and materials science continues to grow, further research into optimizing the synthesis and application of reagents like this compound will be crucial.
References
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-Picoline-5-boronic acid hydrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Picoline-5-boronic acid hydrate (CAS 1072952-30-7).[1] Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining strict compliance with regulatory standards. The information herein is targeted toward researchers, scientists, and professionals in drug development who handle this and similar chemical reagents.
The foundational principle for managing waste from this compound is to treat it unequivocally as hazardous chemical waste .[2][3] Its chemical structure, combining a pyridine ring (picoline) with a boronic acid group, presents a dual hazard profile that necessitates meticulous handling from point of generation to final disposal.
Hazard Identification and Immediate Safety Precautions
Understanding the potential hazards is the first step in safe handling and disposal. While a specific Safety Data Sheet (SDS) for the hydrate form is not available in the search results, we can infer its hazard profile from the parent compounds, picoline and other substituted pyridineboronic acids. The pinacol ester derivative is known to cause skin irritation, serious eye damage, and respiratory irritation. Picoline itself is a flammable liquid that is harmful if swallowed or inhaled and can cause severe skin burns.[4]
All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5] An emergency eyewash station and safety shower must be readily accessible.[5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide, and employees to use, suitable protective equipment.[6][7]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[5] | Protects against splashes and airborne dust that can cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile).[5] | Prevents skin contact, which can cause irritation or burns.[8] Gloves should be inspected before use and changed immediately if contaminated. |
| Protective Clothing | A flame-retardant lab coat and closed-toe shoes. | Protects skin from accidental contact and provides a barrier against spills. |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of aerosolization or if handling the powder outside of a functioning fume hood.[5] |
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[9] this compound waste must be managed as hazardous due to its irritant properties and the potential toxicity and flammability associated with its picoline component.[9]
Core Principle: Never dispose of this compound, or materials contaminated with it, down the sanitary sewer or in regular trash.[2][3][5]
Proper segregation is crucial to prevent dangerous chemical reactions.[10][11] This waste stream must be kept separate from incompatible materials.
-
Incompatible Materials:
Step-by-Step Disposal Protocol
This protocol outlines the process from waste generation to handoff for final disposal.
Step 1: Waste Collection
Carefully collect the waste material at the point of generation.[9]
-
Solid Waste: Place unwanted solid this compound, contaminated weigh paper, or other contaminated disposables directly into the designated hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, pour the liquid into a designated, compatible liquid waste container using a funnel to prevent spills.[5]
Step 2: Container Selection and Labeling
The choice of container and its labeling are mandated by EPA and OSHA regulations.[9][15]
-
Container Selection: Use a chemically compatible container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof lid.[5][15] Ensure the container is in good condition and free from damage.[9]
-
Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step 3: Waste Storage (Satellite Accumulation Area)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] An SAA allows for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation and under the control of the operator.[17]
-
The SAA should be away from drains and sources of ignition.[10][12]
-
Secondary containment (e.g., a larger, chemically resistant tub) should be used to capture any potential leaks.[9]
-
Keep the container securely sealed at all times, except when adding waste.[2][5]
Step 4: Arranging for Final Disposal
Laboratory personnel should not transport hazardous waste outside their designated work area.[8]
-
Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[2][5][8]
-
Documentation: Complete all required waste disposal forms provided by your EHS department, providing an accurate description of the waste.[8]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste to a certified treatment, storage, and disposal facility (TSDF).[2][18] Final disposal methods may include incineration or solidification.[10]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to mitigate risks.[5]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]
-
Don PPE: Wear the appropriate PPE as detailed in Section 1 before approaching the spill.
-
Containment: For solid spills, carefully sweep or vacuum the material into a suitable container for disposal. Avoid generating dust.[19] For liquid spills, cover with an inert absorbent material like vermiculite or sand.[5]
-
Collection: Collect the spilled material and any contaminated absorbents and place them into a new, properly labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department immediately.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and compliance at each stage.
Caption: Disposal workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. benchchem.com [benchchem.com]
- 9. danielshealth.com [danielshealth.com]
- 10. usbioclean.com [usbioclean.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.pt [fishersci.pt]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. MedicalLab Management Magazine [medlabmag.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Handling 2-Picoline-5-boronic acid hydrate
This document provides a comprehensive operational and safety guide for the handling and disposal of 2-Picoline-5-boronic acid hydrate. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of why these procedures are critical. This guide is built on the foundational principles of risk assessment and the hierarchy of controls to ensure your safety and the integrity of your work.
Hazard Identification: Understanding the Compound
This compound is a bifunctional molecule, incorporating both a pyridine ring and a boronic acid group. To establish a robust safety protocol, we must assess the hazards inherent to these chemical motifs. While a specific, comprehensive Safety Data Sheet (SDS) for the hydrate form is not always available, we can infer its risk profile from structurally analogous compounds like other substituted pyridine-boronic acids.
The primary hazards are consistently identified across these related molecules.[1][2][3] This allows us to create a reliable hazard summary.
Table 1: Summary of Primary Hazard Classifications
| Hazard Classification | GHS Hazard Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation upon contact.[1][3] |
| Serious Eye Irritation | H319 | Causes serious, potentially damaging, eye irritation.[1][3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3] |
Furthermore, the pyridine component necessitates vigilance; pyridines as a class can be flammable and exhibit toxicity if inhaled, ingested, or absorbed through the skin.[4] Therefore, treating this compound with a high degree of caution is scientifically prudent.
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety culture prioritizes eliminating and controlling hazards at their source. This hierarchy is a self-validating system that builds safety into the workflow.
Caption: The Hierarchy of Controls model, prioritizing proactive hazard mitigation.
-
Engineering Controls : This is the most critical step for handling this compound. All work with this compound powder must be performed in a certified chemical fume hood.[5][6][7] The fume hood contains dust and vapors, protecting you from inhalation, which is a primary exposure route.[8]
-
Administrative Controls : These are your laboratory's standard operating procedures (SOPs). Clearly label all containers.[4] Ensure all personnel are trained on the specific hazards of boronic acids. Restrict access to the area where the chemical is being used.
Core Personal Protective Equipment (PPE) Protocol
When direct handling is necessary, a specific and correctly chosen PPE ensemble is non-negotiable.
-
Eye and Face Protection :
-
Requirement : Wear chemical safety goggles with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1]
-
Causality : Because this material is a potent eye irritant, standard safety glasses are insufficient.[1][3] Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. A face shield should be worn over goggles during procedures with a high splash potential.[9]
-
-
Hand Protection :
-
Requirement : Wear powder-free nitrile gloves.[4][5][6][8] Check gloves for tears or holes before each use.
-
Causality : Nitrile provides good chemical resistance against a range of organic compounds. This compound is a known skin irritant, and direct contact must be avoided.[1][3] Contaminated gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.[10]
-
-
Skin and Body Protection :
-
Requirement : A buttoned, long-sleeved laboratory coat must be worn at all times.
-
Causality : The lab coat protects your skin and personal clothing from contamination by dust or spills. It should be kept clean and laundered by a professional service, not taken home.
-
-
Respiratory Protection :
-
Requirement : All handling of the solid chemical that may generate dust must be conducted within a chemical fume hood.[5]
-
Causality : The fume hood is an engineering control that serves as your primary respiratory protection by capturing dust at the source.[6][7] If a scenario arises where a fume hood is not available (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter may be required, but this should only occur under emergency-response protocols by trained personnel.[1][8]
-
Step-by-Step Safe Handling Workflow
This protocol integrates the PPE requirements into a logical, repeatable workflow to minimize risk.
Caption: A procedural workflow for safely handling this compound.
-
Preparation : Before handling the reagent, verify that the chemical fume hood is operational. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.
-
Weighing and Transfer : Conduct all weighing and transfers of the solid material inside the fume hood. Use a disposable weigh boat and handle the container carefully to avoid generating dust.[1] Keep the container tightly sealed when not in use.[1][2][3]
-
Reaction Setup : When adding the solid to a reaction vessel, do so slowly and carefully.
-
Post-Handling Decontamination : After use, wipe down the spatula, weigh boat, and any surfaces inside the fume hood that may be contaminated. The cleaning materials must be treated as hazardous waste.
-
Glove Removal and Hygiene : Remove gloves and dispose of them in the designated hazardous waste container. Immediately wash your hands with soap and water.[10]
Spill and Disposal Plans
Accidents happen. A clear, pre-defined plan is essential for a safe and effective response.
-
Spill Response :
-
Inside Fume Hood : If a small spill occurs inside the fume hood, ensure you are wearing appropriate PPE. Gently cover the spill with an absorbent material or a spill kit designed for chemical powders. Carefully sweep the material into a designated hazardous waste container. Do not use water.
-
Outside Fume Hood : Evacuate the immediate area to prevent inhalation of dust. Alert laboratory personnel and your supervisor. Only trained personnel with appropriate respiratory protection should clean up spills outside of a fume hood.
-
-
Disposal Protocol :
-
Waste Segregation : Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[7] This material must be treated as hazardous chemical waste.[6][11]
-
Containerization : All waste, including excess reagent, contaminated gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled, sealed, and chemically compatible container.[6][7][11]
-
Labeling : The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[6][11]
-
Final Disposal : The sealed and labeled container must be stored in a designated hazardous waste accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6][11]
-
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a proactive safety culture that protects you, your colleagues, and the quality of your scientific endeavors.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.pt [fishersci.pt]
- 3. fishersci.com [fishersci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. laballey.com [laballey.com]
- 9. pppmag.com [pppmag.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
